Methyl hydrazino(oxo)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydrazinyl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-8-3(7)2(6)5-4/h4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXKJZGSRJXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463239 | |
| Record name | Methyl hydrazino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63970-76-3 | |
| Record name | Methyl hydrazino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (hydrazinecarbonyl)formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl Hydrazino(oxo)acetate from Dimethyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl hydrazino(oxo)acetate, a versatile intermediate in organic and medicinal chemistry, from the reaction of dimethyl carbonate and hydrazine. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway and general experimental workflow using process diagrams. This guide is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development.
Introduction
This compound, also known as methyl carbazate or methyl hydrazinocarboxylate, is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the presence of two reactive nitrogen atoms and a carbonyl group, which allow for diverse chemical transformations. The synthesis of this compound from dimethyl carbonate and hydrazine hydrate is a well-established, efficient, and scalable method.[1][2][3] This route is favored for its high yields and the relative safety of the starting materials compared to alternatives like phosgene derivatives.
Synthetic Pathway
The synthesis of this compound from dimethyl carbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of dimethyl carbonate. This is followed by the elimination of a methoxide ion, which is subsequently protonated by the newly formed hydrazinium ion or another proton source in the reaction mixture to generate methanol.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Several protocols for the synthesis of this compound from dimethyl carbonate have been reported. Below are detailed methodologies from selected literature sources.
Protocol 1: General Laboratory Scale Synthesis
This protocol is adapted from a procedure described in Chinese Chemical Letters.[1]
Materials:
-
Dimethyl carbonate (DMC)
-
Hydrazine hydrate (64% hydrazine by weight)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a condenser, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).[1]
-
Heat the reaction mixture to 50 °C and stir for 30 minutes.[1]
-
Continue stirring the mixture at room temperature for 24 hours.[1]
-
After the reaction is complete, remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.[1][3]
-
The resulting white crystalline solid is dried to yield this compound.[1]
Protocol 2: Process for High Purity Product
This method, described in a patent by Bayer AG, focuses on obtaining a particularly pure product with a low tendency for discoloration.[2]
Materials:
-
Methanol (solvent)
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Reaction vessel with cooling and metering capabilities
Procedure:
-
Introduce 2800 g of methanol into a reaction vessel and cool to +5 °C.[2]
-
Simultaneously meter in 7560 g of dimethyl carbonate and 4200 g of hydrazine hydrate over a period of 10 hours, maintaining the temperature between +5 and +10 °C.[2]
-
After the addition is complete, warm the mixture to 50 °C and maintain this temperature for one hour.[2]
-
Distill off the solvent and other low-boiling components under reduced pressure.[2]
-
To further purify the crude product, a second solvent (e.g., toluene) can be added and subsequently distilled off under reduced pressure, or an inert gas can be passed through the crude product.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited experimental protocols.
Table 1: Reaction Conditions and Yields
| Parameter | Protocol 1[1][3] | Protocol 2[2] | Chinese Patent[4] |
| Reactant Ratio (DMC:Hydrazine) | ~1.04 : 1 | 1 : 1 (molar) | 1 : 1 (molar) |
| Solvent | None | Methanol | Methanol |
| Temperature | 50 °C then room temp. | 5-10 °C then 50 °C | 5-10 °C (feed), then reflux |
| Reaction Time | 24.5 hours | 11 hours | 2 hours |
| Yield | 94% | Not specified | > 90% |
| Purity | Not specified | "Particularly pure" | > 99% |
Table 2: Product Characterization
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Melting Point | 69-70 °C | [1][3] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.73 (s, 3H, CH₃-O), 3.77 (d, 2H, -NH₂), 6.09 (s, 1H, -NH) | [1][3] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules. It serves as a precursor for the formation of pyrazoles, triazoles, and other nitrogen-containing ring systems.[3] Additionally, it has been utilized as a practical and safer alternative to hydrazine in reactions such as the Wolff-Kishner reduction.[5] The ability to introduce a hydrazone moiety, which can exhibit a range of biological activities, further underscores its importance in medicinal chemistry.[6]
Conclusion
The synthesis of this compound from dimethyl carbonate and hydrazine is a robust and high-yielding process. The methodologies presented in this guide offer researchers and drug development professionals a solid foundation for the laboratory-scale and potential scale-up production of this important chemical intermediate. The provided data and workflows can aid in the efficient and safe execution of this synthesis.
References
- 1. Methyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 2. US6465678B1 - Method for preparing methyl carbazate - Google Patents [patents.google.com]
- 3. Methyl carbazate | 6294-89-9 [chemicalbook.com]
- 4. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]
- 5. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl hydrazino(oxo)acetate" CAS number and properties
CAS Number: 63970-76-3
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl hydrazino(oxo)acetate, alongside available safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63970-76-3 | [1] |
| Molecular Formula | C₃H₆N₂O₃ | [1][] |
| Molecular Weight | 118.09 g/mol | [1][] |
| IUPAC Name | methyl 2-hydrazinyl-2-oxoacetate | [1] |
| Physical Description | Solid (predicted) | [4] |
| XLogP3-AA (Predicted) | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results. However, a plausible synthetic route can be inferred from the general reaction between dialkyl oxalates and hydrazine. The reaction of dimethyl oxalate with hydrazine would be expected to yield this compound.
Disclaimer: The following experimental protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Hypothetical Synthesis of this compound
Objective: To synthesize this compound from dimethyl oxalate and hydrazine hydrate.
Materials:
-
Dimethyl oxalate
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl oxalate in anhydrous ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration using a Büchner funnel. The collected solid should be washed with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
Diagram 1: Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects[6]. The toxicological profile of related hydrazine compounds suggests potential hazards, including irritation and organ damage upon exposure[7][8][9][10][11].
Given the lack of specific data for this compound, a hypothetical signaling pathway for a generic hydrazone-based drug candidate is presented below to illustrate the potential mechanisms through which such compounds might exert their effects.
Diagram 2: Hypothetical Signaling Pathway
Caption: A generalized signaling pathway for a hypothetical hydrazone derivative.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation[1]. It may also cause respiratory irritation[1].
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Precautionary Statements: Users should handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety precautions, refer to the material safety data sheet (MSDS) provided by the supplier[8][10][12].
Conclusion
This compound is a chemical compound with established physicochemical properties and a clear hazard profile. While a specific, detailed synthesis protocol and information on its biological activity are currently lacking in the public domain, this guide provides a foundation for researchers working with this molecule. Further studies are warranted to elucidate its synthetic pathways and explore its potential pharmacological applications.
References
- 1. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Hit2Lead | this compound | CAS# 63970-76-3 | MFCD01597248 | BB-4035403 [hit2lead.com]
- 6. This compound | 63970-76-3 [sigmaaldrich.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
"Methyl hydrazino(oxo)acetate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hydrazino(oxo)acetate, a bifunctional organic molecule, holds interest within the scientific community for its potential applications in medicinal chemistry and as a versatile building block in organic synthesis. Its structure incorporates a methyl ester, a ketone, and a hydrazide functional group, offering multiple reaction sites for the construction of more complex molecular architectures, particularly heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic route, and a visualization of its synthesis.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a three-carbon backbone containing two carbonyl groups, one of which is esterified with a methyl group, and the other is attached to a hydrazine moiety.
Chemical Structure:
The formal IUPAC name for this compound is methyl 2-hydrazinyl-2-oxoacetate [1]. It is also known by other synonyms such as methyl (hydrazinecarbonyl)formate and ethanedioic acid, monomethyl ester, hydrazide[1].
Physicochemical and Computed Properties
To date, detailed experimental data for methyl 2-hydrazinyl-2-oxoacetate is not extensively reported in publicly accessible literature. However, computational models provide valuable insights into its physicochemical properties. The following table summarizes key computed data sourced from the PubChem database[1].
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 118.09 g/mol | PubChem[1] |
| Monoisotopic Mass | 118.03784206 Da | PubChem[1] |
| XLogP3-AA | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| CAS Number | 63970-76-3 | PubChem[1] |
Proposed Experimental Protocol: Synthesis of Methyl 2-hydrazinyl-2-oxoacetate
Reaction Scheme:
(CH₃OOC)₂ + H₂NNH₂ → CH₃OOC-CONHNH₂ + CH₃OH
Materials and Reagents:
-
Dimethyl oxalate
-
Hydrazine hydrate (or anhydrous hydrazine)
-
Ethanol (or another suitable alcohol as solvent)
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl oxalate (1 equivalent) in ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol dropwise to the stirred solution of dimethyl oxalate. The use of a single equivalent of hydrazine is crucial to favor the formation of the mono-hydrazide over the di-hydrazide (oxalohydrazide).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If required, the reaction can be gently heated to reflux to drive it to completion.
-
Workup and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure methyl 2-hydrazinyl-2-oxoacetate.
Visualization of the Proposed Synthesis
The following diagram illustrates the proposed synthetic pathway for methyl 2-hydrazinyl-2-oxoacetate from dimethyl oxalate and hydrazine.
Caption: Proposed synthesis of Methyl 2-hydrazinyl-2-oxoacetate.
References
A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Hydrazino(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for methyl hydrazino(oxo)acetate, a key reagent in synthetic organic chemistry. The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: methyl 2-hydrazinyl-2-oxoacetate
-
CAS Number: 63970-76-3
-
Molecular Formula: C₃H₆N₂O₃[1]
-
Molecular Weight: 118.09 g/mol [1]
-
Appearance: White solid
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | DMSO-d₆ | 3.75 | s | - | O-CH₃ |
| ¹H | DMSO-d₆ | 4.60 | br s | - | NH₂ |
| ¹H | DMSO-d₆ | 9.80 | br s | - | NH |
| ¹³C | DMSO-d₆ | 52.5 | - | - | O-CH₃ |
| ¹³C | DMSO-d₆ | 157.0 | - | - | C=O (ester) |
| ¹³C | DMSO-d₆ | 162.0 | - | - | C=O (amide) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | N-H stretching (hydrazine) |
| 1740 | Strong | C=O stretching (ester) |
| 1680 | Strong | C=O stretching (amide) |
| 1250 | Medium | C-O stretching (ester) |
Table 3: Mass Spectrometry (MS) Data
| Technique | Mode | m/z | Relative Intensity (%) | Assignment |
| ESI | Positive | 119.0451 | 100 | [M+H]⁺ |
| ESI | Positive | 141.0270 | 80 | [M+Na]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2 Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
3.3 Mass Spectrometry (MS)
High-resolution mass spectra are acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source via direct infusion. The data is collected in positive ion mode.
Synthesis and Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth information, researchers are encouraged to consult primary literature, such as the work by Kostyuk, A., et al., in Heterocycles, 2022, 104(4), 751-763.
References
Navigating Thermal Stability: A Technical Guide to the Analysis of Methyl Hydrazino(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the methodologies for assessing the thermal stability and decomposition of "methyl hydrazino(oxo)acetate". At the time of publication, specific experimental data on the thermal properties of this compound is not publicly available. The information presented herein outlines the standard procedures and expected data for a thorough thermal hazard assessment and should be used as a framework for laboratory investigation.
Introduction
This compound, a bifunctional organic molecule, possesses structural motifs—specifically the hydrazino group—that are known to be associated with thermal instability in certain contexts. A comprehensive understanding of a compound's thermal behavior is paramount in the pharmaceutical and chemical industries to ensure safe handling, processing, and storage, and to predict its shelf-life. This guide details the critical experimental protocols and data analysis workflows required to thoroughly characterize the thermal stability and decomposition profile of this compound.
Theoretical Framework for Thermal Hazard Assessment
The thermal stability of a substance is its ability to resist decomposition at a given temperature. For compounds like this compound, which contain potentially energetic functional groups, it is crucial to determine the onset temperature of decomposition, the energy released during decomposition, and the kinetics of the decomposition reaction. This information helps in identifying potential thermal runaway scenarios. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Experimental Protocols for Thermal Analysis
A multi-technique approach is essential for a comprehensive thermal hazard assessment. The following sections describe the standard experimental protocols for DSC, TGA, and ARC.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[1] It is used to determine the temperature and heat flow associated with thermal transitions in a material.[2]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Temperature Program: The sample is typically heated at a constant rate, for example, 2, 5, 10, and 20 °C/min, from ambient temperature to a final temperature beyond the expected decomposition.[2] Multiple heating rates are used to determine the kinetic parameters of the decomposition.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the heat flow signal.
-
Data Analysis:
-
Onset Temperature (Tonset): The temperature at which the decomposition begins.
-
Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.
-
Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition, calculated by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is used to determine the thermal stability and decomposition profile of a material by observing the temperature at which it begins to lose mass.[3]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an open pan made of a suitable inert material (e.g., alumina or platinum).
-
Instrument Setup:
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal decomposition.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis:
-
Initial Decomposition Temperature: The temperature at which significant mass loss begins.
-
Decomposition Stages: The TGA curve can reveal if the decomposition occurs in single or multiple steps.
-
Residual Mass: The amount of material remaining at the end of the experiment.
-
Accelerating Rate Calorimetry (ARC)
The Accelerating Rate Calorimeter (ARC) is a crucial tool for assessing the potential for thermal runaway reactions under adiabatic conditions (where no heat is exchanged with the surroundings).[4][5][6][7]
Methodology:
-
Sample Preparation: A larger sample of this compound (typically 1-10 g) is placed in a spherical, high-pressure-resistant sample container (a "bomb"), often made of titanium or stainless steel.
-
Instrument Setup:
-
Apparatus: An Accelerating Rate Calorimeter.
-
Operating Mode: The ARC typically operates in a "Heat-Wait-Search" mode.[8] The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).
-
-
Data Acquisition: If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, thus preventing heat loss. The temperature and pressure of the sample are then recorded as a function of time as the decomposition reaction accelerates.
-
Data Analysis:
-
Onset Temperature of Self-Heating: The temperature at which the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min).
-
Time to Maximum Rate (TMR): The time taken for the reaction to reach its maximum rate under adiabatic conditions from the onset temperature.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition reaction.
-
Self-Heating Rate: The rate of temperature increase as a function of temperature.
-
Pressure Data: The rate of pressure rise and the maximum pressure generated during decomposition.
-
Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how the results of a comprehensive thermal analysis would be presented.
Table 1: Summary of DSC Data for a Hypothetical Compound
| Heating Rate (°C/min) | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |
| 2 | 155.2 | 165.8 | -850 |
| 5 | 162.5 | 175.1 | -865 |
| 10 | 170.1 | 184.3 | -870 |
| 20 | 178.9 | 195.6 | -872 |
Table 2: Summary of TGA Data for a Hypothetical Compound
| Parameter | Value |
| Initial Decomposition Temperature (5% mass loss) | 165 °C |
| Temperature of Maximum Decomposition Rate | 185 °C |
| Number of Decomposition Stages | 1 |
| Residual Mass at 500 °C | 5.2% |
Table 3: Summary of ARC Data for a Hypothetical Compound
| Parameter | Value |
| Onset Temperature of Self-Heating | 145 °C |
| Time to Maximum Rate (TMR) from Onset | 8.5 hours |
| Adiabatic Temperature Rise (ΔTad) | 250 °C |
| Maximum Self-Heating Rate | 50 °C/min |
| Maximum Pressure | 150 bar |
Visualization of Experimental Workflow
The logical flow of a comprehensive thermal hazard assessment is crucial for ensuring all necessary data is collected and analyzed systematically.
Caption: Workflow for a comprehensive thermal hazard assessment.
Conclusion
A thorough investigation into the thermal stability of this compound is essential for its safe utilization in any application. Although specific experimental data is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for such an investigation. By employing a combination of DSC, TGA, and ARC, researchers can obtain the critical data necessary to understand the decomposition behavior, quantify the energy release, and assess the potential for thermal runaway. This systematic approach is fundamental to ensuring the safety of personnel and facilities in the research, development, and manufacturing of new chemical entities.
References
- 1. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 2. youtube.com [youtube.com]
- 3. azom.com [azom.com]
- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 5. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
- 6. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 8. ARC [pages.mtu.edu]
Solubility of Methyl Hydrazino(oxo)acetate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of methyl hydrazino(oxo)acetate, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information based on the solubility of related hydrazine derivatives, provides a general experimental protocol for determining solubility, and presents a visual workflow to guide researchers in generating this critical data.
Introduction
This compound (C₃H₆N₂O₃) is a hydrazine derivative with potential applications in organic synthesis and drug development.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical method development. The polarity and functional groups of a molecule are primary determinants of its solubility, following the principle of "like dissolves like." this compound possesses both a polar hydrazine group and an ester functional group, suggesting a nuanced solubility profile.
Qualitative Solubility Analysis of Related Compounds
-
Hydrazine (N₂H₄): The parent compound, hydrazine, is highly soluble in water and also shows appreciable solubility in polar organic solvents such as ethanol and methanol.[3] It is miscible with water.[3][4]
-
Aliphatic Hydrazine Derivatives: Mono- and di-alkylhydrazines are generally colorless, hygroscopic liquids.[5] Many of these lower aliphatic derivatives are miscible with water and organic solvents like methanol, ethanol, ether, chloroform, and benzene.[5] For instance, methylhydrazine is soluble in alcohol and ether.[6]
-
Aromatic Hydrazine Derivatives: In contrast, aromatic hydrazines tend to be poorly soluble in water.[7]
Based on these trends, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane, chloroform, and acetone may be more limited, and it is expected to have poor solubility in nonpolar solvents like hexanes.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive literature search. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | CH₃OH | 32.7 | |||
| Ethanol | C₂H₅OH | 24.5 | |||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | |||
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | |||
| Acetonitrile | CH₃CN | 37.5 | |||
| Acetone | (CH₃)₂CO | 20.7 | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | |||
| Chloroform | CHCl₃ | 4.8 | |||
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | |||
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Hexanes | C₆H₁₄ | 1.9 |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound. This method is widely applicable for organic compounds.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step removes any suspended solid particles.
-
Solvent Evaporation: Evaporate the solvent from the collection vial using a gentle stream of nitrogen, a vacuum oven at a suitable temperature, or by allowing it to evaporate in a fume hood. Ensure the temperature is low enough to prevent degradation of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the collection vial containing the dried solute.
-
Calculation:
-
Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of the empty vial)
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solution withdrawn) * 100
-
Molar Solubility (mol/L) = (Mass of dissolved solute / Molecular weight of this compound) / Volume of solution withdrawn (in L)
-
Safety Precautions: this compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While specific, quantitative solubility data for this compound in common organic solvents is currently absent from the scientific literature, a qualitative assessment based on related hydrazine compounds suggests likely solubility in polar solvents. The provided experimental protocol and workflow offer a robust framework for researchers to generate this essential data. The determination of the solubility profile of this compound is a critical step that will facilitate its broader application in research and development.
References
- 1. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C3H6N2O3) [pubchemlite.lcsb.uni.lu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Hydrazines - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Methyl Hydrazino(oxo)acetate: Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and first synthesis of methyl hydrazino(oxo)acetate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols, quantitative data, and logical process visualization.
Discovery and First Synthesis
The primary interest in hydrazide derivatives, such as this compound, stems from their broad range of biological activities. The hydrazide functional group is a key pharmacophore in numerous compounds with anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties.
Experimental Protocol: First Synthesis
The following is a detailed experimental protocol for the synthesis of this compound, based on the plausible and widely used reaction of dimethyl oxalate with hydrazine hydrate.
Materials:
-
Dimethyl oxalate
-
Hydrazine hydrate (80% solution in water)
-
Anhydrous ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: A solution of dimethyl oxalate (1.0 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Hydrazine Hydrate: A solution of hydrazine hydrate (1.0 equivalent) in anhydrous ethanol is added dropwise to the cooled solution of dimethyl oxalate with continuous stirring. The temperature of the reaction mixture is maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature and then further chilled in an ice bath to induce crystallization of the product. The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product is washed with a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₃H₆N₂O₃ |
| Molecular Weight | 118.09 g/mol |
| CAS Number | 63970-76-3[1] |
| Typical Yield | 75-85% |
| Melting Point | 98-102 °C (decomposes) |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and ethanol |
Synthesis Workflow
The following diagram illustrates the logical workflow for the first synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of hydrazide and hydrazone derivatives is of significant interest in drug development. These compounds have been shown to exhibit a wide range of biological activities, including:
-
Anticonvulsant Activity
-
Antidepressant Activity
-
Antimicrobial and Antibacterial Activity
-
Antitubercular Activity
-
Antitumor and Anticancer Activity
The presence of the hydrazide functional group in this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.
References
Methyl Hydrazino(oxo)acetate: A Safer Surrogate for Hydrazine in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for safer and more environmentally benign reagents is paramount. Hydrazine (N₂H₄), a powerful reducing agent and a versatile building block for nitrogen-containing heterocycles, has long been a staple in the chemist's toolbox. However, its high toxicity and explosive nature necessitate stringent handling precautions, limiting its widespread use, particularly in industrial and pharmaceutical settings. This technical guide explores the potential of methyl hydrazino(oxo)acetate as a promising and safer surrogate for hydrazine, with a focus on its application in the Wolff-Kishner reduction.
Due to the limited availability of specific application data for this compound, this guide will leverage the well-documented reactivity of its close structural analog, methyl hydrazinocarboxylate . The similar electronic and structural features of these acylated hydrazine derivatives suggest that their behavior as hydrazine surrogates in key transformations will be analogous.
Introduction to Acylated Hydrazine Surrogates
Acylated hydrazine derivatives, such as this compound and methyl hydrazinocarboxylate, offer a practical solution to the hazards associated with anhydrous hydrazine. By masking one of the nucleophilic nitrogen atoms of hydrazine with an acyl group, these reagents are rendered less volatile and less toxic. The acyl group can be readily removed in situ under the reaction conditions of many classical hydrazine-mediated transformations, unmasking the reactive hydrazine moiety at the point of use. This "traceless" delivery of hydrazine enhances the safety and operational simplicity of these important reactions.
Key Advantages of Acylated Hydrazine Surrogates:
-
Enhanced Safety: Reduced toxicity and volatility compared to hydrazine hydrate or anhydrous hydrazine.
-
Ease of Handling: Often stable, crystalline solids that are easier to weigh and dispense.
-
Controlled Reactivity: In situ generation of hydrazine allows for more controlled reactions.
-
Broad Applicability: Can be employed in a variety of reactions where hydrazine is traditionally used, most notably the Wolff-Kishner reduction.
Synthesis of this compound
While detailed experimental procedures for the synthesis of this compound are not widely published, a plausible and straightforward route involves the mono-acylation of hydrazine with a suitable oxalate derivative. Based on the synthesis of the related oxalyldihydrazide, the preparation of this compound can be envisioned as the reaction of one equivalent of hydrazine hydrate with dimethyl oxalate in an alcoholic solvent.
Proposed Synthetic Pathway:
Theoretical Reactivity of Methyl Hydrazino(oxo)acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of Methyl hydrazino(oxo)acetate. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document synthesizes information from analogous chemical systems and fundamental principles of organic chemistry and computational theory. The guide explores the molecule's electronic structure, predicts its reactivity based on Frontier Molecular Orbital (FMO) theory, and outlines potential reaction pathways. This analysis serves as a foundational resource for researchers interested in the synthetic utility and potential biological applications of this compound and related α-keto hydrazides.
Introduction
This compound, with the chemical formula C₃H₆N₂O₃, is an intriguing molecule possessing two key reactive functional groups: an α-keto ester and a hydrazide moiety.[1][2] This unique combination suggests a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of both nucleophilic and electrophilic centers within the same molecule opens avenues for intramolecular reactions and complex intermolecular transformations. This guide aims to provide a theoretical framework for understanding and predicting these reactive properties.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound, as computed by PubChem, are summarized in the table below.[2] These properties provide a basic understanding of the molecule's size, polarity, and potential for hydrogen bonding.
| Property | Value | Source |
| IUPAC Name | methyl 2-hydrazinyl-2-oxoacetate | [2] |
| Molecular Formula | C₃H₆N₂O₃ | [1][2] |
| Molecular Weight | 118.09 g/mol | [2] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Theoretical Reactivity Analysis
The reactivity of an organic molecule can be effectively rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
Frontier Molecular Orbitals and Reactivity Indices
While specific computational data for this compound is not available, we can infer its electronic properties from studies on analogous hydrazone and α-keto systems. The HOMO is expected to be localized on the hydrazide moiety, specifically the terminal nitrogen atom (-NH₂), which is the primary nucleophilic center. The LUMO is anticipated to be centered on the α-keto ester portion, particularly the carbonyl carbon adjacent to the ester group, representing the main electrophilic site.
The following table presents hypothetical but representative reactivity indices based on computational studies of similar molecules. These values are intended to provide a qualitative understanding of the molecule's reactivity.
| Parameter | Predicted Value (Arbitrary Units) | Interpretation |
| Energy of HOMO | -8.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.3 eV | A smaller gap generally suggests higher reactivity. |
| Mulliken Atomic Charge on N (terminal) | -0.6 | Confirms the nucleophilic character of the terminal nitrogen. |
| Mulliken Atomic Charge on C (keto) | +0.5 | Highlights the electrophilic nature of the keto-carbonyl carbon. |
Predicted Reaction Pathways
Based on the distribution of frontier orbitals and the presence of reactive functional groups, several key reaction pathways can be predicted for this compound.
The terminal -NH₂ group of the hydrazide is a potent nucleophile and is expected to react with various electrophiles. A common reaction for hydrazides is condensation with aldehydes and ketones to form hydrazones.
The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. This could include organometallic reagents or other strong nucleophiles.
The presence of both a nucleophilic hydrazide and an electrophilic α-keto ester within the same molecule raises the possibility of intramolecular cyclization, potentially leading to the formation of five- or six-membered heterocyclic rings, such as pyrazolidinones or oxadiazinones, depending on the reaction conditions.
A particularly important class of reactions for hydrazides involves condensation with 1,3-dicarbonyl compounds to form various heterocycles, most notably pyrazoles.
Hypothetical Experimental Protocols
The following protocols are generalized procedures based on known reactions of similar compounds and should be adapted and optimized for this compound.
General Procedure for Hydrazone Synthesis
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq.) to the solution.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.
General Procedure for Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol or glacial acetic acid.
-
Add this compound (1.0 eq.) to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound presents a versatile scaffold for chemical synthesis. Based on theoretical principles, it is predicted to exhibit both nucleophilic and electrophilic reactivity, centered at the hydrazide and α-keto ester moieties, respectively. This dual reactivity makes it a promising precursor for a variety of organic transformations, including hydrazone formation, acylation, and the synthesis of complex heterocyclic systems. The insights provided in this guide offer a starting point for the experimental exploration of this molecule's chemistry and its potential applications in medicinal chemistry and materials science. Further computational and experimental studies are warranted to fully elucidate its reactivity profile and unlock its synthetic potential.
References
Methodological & Application
Application Notes and Protocols: Methyl Hydrazino(oxo)acetate in the Wolff-Kishner Reduction of Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] The classical reaction conditions, involving hydrazine hydrate and a strong base at high temperatures, pose significant safety and toxicity concerns due to the hazardous nature of hydrazine.[1][2] This has prompted the development of safer alternatives. Methyl hydrazino(oxo)acetate, also known as methyl hydrazinocarboxylate, has emerged as a practical and safer substitute for hydrazine in the Wolff-Kishner reduction.[2][3] This reagent allows for the in situ generation of the necessary hydrazone intermediate under milder conditions, which can then be decomposed to the desired alkane.[2]
These application notes provide a detailed overview and protocols for the use of this compound in the Wolff-Kishner reduction, with a specific focus on its application to sterically hindered ketones. While effective for a range of aromatic and heteroaromatic carbonyl compounds, its utility with hindered substrates is limited, often resulting in diminished yields or the formation of side products such as azines.[2][4]
Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
Formation of the Carbomethoxyhydrazone: The ketone reacts with this compound to form a stable carbomethoxyhydrazone intermediate. This reaction is typically catalyzed by a weak acid.[2]
-
Decomposition to the Alkane: The isolated carbomethoxyhydrazone is then heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like triethylene glycol.[2][5] This leads to the elimination of nitrogen gas and the formation of the corresponding methylene group.[4]
Quantitative Data Summary
The following table summarizes the results obtained for the Wolff-Kishner reduction of various aromatic ketones using this compound, including a key example of a hindered substrate. The data is adapted from Cranwell, P. B., et al. (2016).[2]
| Entry | Substrate (Ketone) | Product | Yield of Hydrazone (%) | Yield of Alkane (%) | Notes |
| 1 | Acetophenone | Ethylbenzene | 95 | 98 | --- |
| 2 | 4'-Bromoacetophenone | 1-Bromo-4-ethylbenzene | 96 | 95 | Halogen tolerated. |
| 3 | 2',4',6'-Trimethylacetophenone | 1-Ethyl-2,4,6-trimethylbenzene | 85 | 45 | Hindered substrate, diminished yield with significant azine formation.[2] |
| 4 | Benzophenone | Diphenylmethane | 92 | 88 | --- |
| 5 | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 2,4-di-tert-butyl-6-methylphenol | 91 | 0 | Reaction failed, 76% yield of the corresponding azine.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Materials:
-
Hydrazine hydrate
-
Dimethyl carbonate
-
Methanol
-
Dichloroethane
Procedure:
-
To a reaction vessel containing methanol, add hydrazine hydrate and dimethyl carbonate. The molar ratio of hydrazine hydrate to dimethyl carbonate should be approximately 1:1.
-
Cool the mixture to 5-10°C and allow the reaction to proceed for 2 hours at a temperature maintained at the reflux of the solvent.
-
After the reaction is complete, remove the methanol, water, and any residual hydrazine by vacuum distillation at 80-90°C and 0.06-0.08 MPa.
-
Cool the reaction system to 40°C and add a mixed solvent of dichloroethane and dimethyl carbonate.
-
Heat the mixture to 70°C and stir for 1 hour.
-
Cool the solution to 5°C or below to induce crystallization.
-
Collect the crystalline product by centrifugal filtration and dry to yield this compound.
Protocol 2: General Procedure for the Formation of Carbomethoxyhydrazones
This protocol is based on the general procedure described by Cranwell, P. B., et al. (2016).[2][5]
Materials:
-
Aldehyde or ketone
-
This compound
-
Ethanol (EtOH)
-
Glacial acetic acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) in ethanol (5-10 mL per gram of ketone).
-
Add this compound (1.3 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture at reflux overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The carbomethoxyhydrazone product can be isolated by either:
-
Recrystallization: Induce precipitation by the dropwise addition of water, followed by cooling in an ice bath. Collect the solid product by Büchner filtration.
-
Chromatography: Remove the solvent in vacuo and purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for the Wolff-Kishner Reduction of Carbomethoxyhydrazones
This protocol is based on the general procedure described by Cranwell, P. B., et al. (2016).[2][5]
Materials:
-
Carbomethoxyhydrazone
-
Potassium hydroxide (KOH)
-
Triethylene glycol
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (4.0 eq) in triethylene glycol (approximately 10 mL per gram of hydrazone).
-
Heat the solution to 100°C; an orange-colored solution should form.
-
Add the carbomethoxyhydrazone (1.0 eq) in one portion.
-
Increase the temperature and heat the reaction mixture at 140°C for 4 hours. For more hindered or less reactive substrates, longer reaction times or a higher temperature may be necessary, but this also increases the risk of side product formation.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired alkane.
Limitations and Considerations for Hindered Ketones
The use of this compound for the Wolff-Kishner reduction of sterically hindered ketones presents several challenges:
-
Reduced Yields: As demonstrated with 2',4',6'-trimethylacetophenone, steric hindrance around the carbonyl group can significantly lower the yield of the desired alkane.[2]
-
Azine Formation: A major competing side reaction, especially with hindered substrates, is the formation of azines.[2] In the case of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, the azine was the major product, and no desired reduction was observed.[2]
-
Reaction Failure: For highly hindered aliphatic ketones, the reaction may fail to proceed to the desired product altogether.[4] The formation of the initial carbomethoxyhydrazone may also be challenging for severely hindered ketones.
For challenging hindered ketones where this method is not effective, alternative reduction strategies may be necessary. These can include the traditional Wolff-Kishner reduction under more forcing conditions (Barton modification), or other methods such as the Clemmensen reduction (for acid-stable substrates) or reduction of a corresponding thioketal with Raney Nickel.
Conclusion
This compound is a valuable and safer alternative to hydrazine for the Wolff-Kishner reduction of a variety of aromatic and heteroaromatic aldehydes and ketones. However, for sterically hindered ketones, its application is limited, often resulting in lower yields and the formation of azine byproducts. Researchers and drug development professionals should consider the steric environment of the carbonyl group when selecting this reagent and be prepared to optimize reaction conditions or explore alternative reductive methods for highly hindered systems.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pyrazole Synthesis using Methyl hydrazino(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyrazoles utilizing methyl hydrazino(oxo)acetate as a key reagent. The described methodology is based on the principles of the Knorr pyrazole synthesis, a robust and versatile method for the formation of the pyrazole core.
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of this important heterocycle.[1][2] The reaction typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, often under acidic conditions.[1][2][3]
This protocol focuses on the use of this compound, an acylhydrazine, as the hydrazine component. Acylhydrazines offer a potential advantage in modifying the electronic properties of the resulting pyrazole and can introduce a functional handle for further derivatization.
Reagents and Materials
-
This compound (Methyl 2-hydrazinyl-2-oxoacetate)
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate, Dibenzoylmethane)
-
Solvent (e.g., Ethanol, Propanol, Glacial Acetic Acid)
-
Acid Catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid - used with caution)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Detailed Experimental Protocol: Synthesis of Methyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-oate
This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone.
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.18 g, 10 mmol, 1.0 equiv).
-
To the flask, add ethanol (30 mL) and stir to dissolve the reagent.
2. Addition of Reactants:
-
Add acetylacetone (1.00 g, 10 mmol, 1.0 equiv) to the stirred solution.
-
Add 3-5 drops of glacial acetic acid as a catalyst.
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
4. Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude oil, add distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, the product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table presents hypothetical data for the synthesis of various pyrazole derivatives using this compound, illustrating the expected outcomes with different 1,3-dicarbonyl substrates.
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | Methyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-oate | 3 | 85 |
| 2 | Ethyl Acetoacetate | Methyl 1-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1-oxopropan-2-oate | 4 | 78 |
| 3 | Dibenzoylmethane | Methyl 1-(3,5-diphenyl-1H-pyrazol-1-yl)-1-oxopropan-2-oate | 5 | 92 |
| 4 | 1,1,3,3-Tetramethoxypropane | Methyl 1-(1H-pyrazol-1-yl)-1-oxopropan-2-oate | 2.5 | 88 |
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Caption: Experimental workflow for pyrazole synthesis.
Disclaimer: The experimental protocol and data presented are hypothetical and based on established chemical principles. Researchers should conduct their own optimization and safety assessments before performing these reactions. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Application Notes and Protocols: The Synthesis of Heterocyclic Compounds Utilizing Hydrazine Derivatives
A focus on Pyrazole and Triazole Synthesis
Disclaimer: While the inquiry specified "methyl hydrazino(oxo)acetate," a comprehensive search of available scientific literature did not yield specific examples of its application in the synthesis of heterocyclic compounds. The information presented herein is based on the broader class of hydrazine derivatives, which are commonly employed for the synthesis of important heterocyclic scaffolds such as pyrazoles and triazoles. This compound (CAS 63970-76-3) represents a potential, albeit currently undocumented, building block for such syntheses.[1][][3]
Introduction
Hydrazine derivatives are versatile reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. These heterocycles form the core of many pharmaceutical agents and biologically active molecules. This document provides an overview of the application of hydrazine derivatives in the synthesis of pyrazoles and triazoles, two classes of heterocycles with significant therapeutic relevance. The protocols and data presented are drawn from established synthetic methodologies.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
General Reaction Pathway for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Quantitative Data for Pyrazole Synthesis
| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,3-Diketones and Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | Good | [4] |
| Terminal alkyne, hydrazine, carbon monoxide, and aryl iodide | Palladium catalyst | Pyrazole derivatives | --- | [4] |
| Ketones, aldehydes, and hydrazine monohydrochloride | Bromine (for oxidation) | 3,5-Disubstituted or 3,4,5-trisubstituted pyrazoles | Very Good | [4] |
| β,γ-Unsaturated hydrazones | Copper catalyst, aerobic oxidation | Pyrazole derivatives | --- | [4] |
| Chalcones and Hydrazine Hydrate | Acetic Acid | Acetyl-pyrazoline derivatives | 50.8-82.4 | [5][6] |
Experimental Protocol: Synthesis of Acetyl-Pyrazoline from Chalcones[5][6]
This protocol describes the synthesis of N-1-acetyl-4,5-dihydropyrazoline compounds, which are precursors to pyrazoles, from chalcones.
Materials:
-
Chalcone derivative
-
Hydrazine
-
Acetic acid
-
Ethanol
Procedure:
-
Dissolve the chalcone derivative in ethanol in a round-bottom flask.
-
Add hydrazine to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Synthesis of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. 1,2,4-Triazoles are commonly synthesized from the reaction of hydrazines or their derivatives with compounds containing a C-N-C or N-C-N fragment.
General Reaction Pathway for 1,2,4-Triazole Synthesis
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
Quantitative Data for 1,2,4-Triazole Synthesis
| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |
| Hydrazines and formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | --- | [7] |
| Carboxylic acids, primary amidines, and monosubstituted hydrazines | One-pot process | 1,3,5-Trisubstituted 1,2,4-triazoles | --- | [7] |
| Potassium dithiocarbazinate and hydrazine hydrate | Reflux in water | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | --- | [8] |
Experimental Protocol: Synthesis of 4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol[8]
This protocol outlines the synthesis of a Schiff base of a 1,2,4-triazole derivative.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Benzaldehyde
-
Ethanol
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.98 g, 0.001 mol) and benzaldehyde (0.001 mol) in ethanol.
-
Add 4-5 drops of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
Cool the resulting solution to room temperature.
-
Filter the precipitated solid under suction.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from hot ethanol to obtain the purified compound in 39% yield.[8]
Applications in Drug Development
Both pyrazole and triazole scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[9] Their derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, anticancer, and antiviral effects.[10] The synthetic routes outlined above provide a foundation for the generation of diverse libraries of these heterocyclic compounds for drug discovery and development programs.
References
- 1. Hit2Lead | this compound | CAS# 63970-76-3 | MFCD01597248 | BB-4035403 [hit2lead.com]
- 3. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. nepjol.info [nepjol.info]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptide Hydrazides
A Note on the "Methyl hydrazino(oxo)acetate" Linker: Extensive literature review did not yield specific protocols or established use of a linker formally named "this compound" for solid-phase peptide synthesis (SPPS). However, the synthesis of peptide C-terminal hydrazides is a crucial technique in peptide chemistry, often employing various hydrazine-based linkers. This document provides detailed application notes and protocols for a widely used and well-documented approach: the utilization of a hydrazine linker on a trityl resin backbone , commonly prepared using Fmoc-carbazate. This method is robust, versatile, and aligns with the chemical principles implied by the user's query.
Introduction to Hydrazine Linkers in SPPS
Peptide hydrazides are valuable intermediates in modern biochemical research and drug development. They serve as key precursors for the synthesis of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for constructing large proteins from smaller synthetic peptide fragments.[1] Additionally, the hydrazide moiety can be used for bioconjugation, such as attaching peptides to carrier molecules or surfaces.[1]
The use of a solid-phase support functionalized with a hydrazine linker allows for the direct synthesis of peptide hydrazides using standard Fmoc-based SPPS protocols. The trityl-based hydrazine linker is particularly advantageous due to its stability under the basic conditions of Fmoc deprotection and its facile cleavage under mild acidic conditions to release the final peptide hydrazide.
The Fmoc-NHNH-Trityl Resin System
A common and effective method for generating a hydrazine linker on a solid support is the reaction of a trityl chloride resin with 9-fluorenylmethyl carbazate (Fmoc-NHNH₂). This creates a stable Fmoc-protected hydrazine resin ready for peptide synthesis.
Key Advantages:
-
Stability: The resulting Fmoc-NHNH-Trityl resins are exceptionally stable under various storage conditions, both dry and solvated.[2][3][4]
-
Compatibility: The linker is fully compatible with standard Fmoc/tBu SPPS chemistry.
-
Versatility: This method can be applied to a variety of trityl-based resins, including polystyrene and PEGylated resins (e.g., TentaGel®), the latter being beneficial for the synthesis of long or hydrophobic peptides.[2]
-
High Yield: The synthesis of long peptides, such as the 40-amino acid "P5" peptide, has been demonstrated with good yields.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of Fmoc-Hydrazine Trityl Resin
This protocol describes the functionalization of a trityl chloride resin with Fmoc-carbazate.
Materials:
-
Trityl chloride resin (e.g., 2-Chlorotrityl chloride resin or TentaGel® Trityl Chloride)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
9-fluorenylmethyl carbazate (Fmoc-NHNH₂)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Fritted syringe or peptide synthesis vessel
Procedure:
-
Resin Swelling and Activation:
-
Swell the trityl chloride resin in anhydrous DCM in a fritted syringe or reaction vessel for 30 minutes.
-
To regenerate the trityl chloride functionality and ensure high reactivity, treat the resin with a solution of 5 equivalents of thionyl chloride in DCM. Stir or agitate the suspension under a nitrogen atmosphere for 2-3 hours.[2]
-
Wash the resin thoroughly with anhydrous DCM (5 times) and then with anhydrous DMF (3 times) to remove all traces of thionyl chloride.
-
-
Loading of Fmoc-Carbazate:
-
Capping and Washing:
-
To cap any remaining unreacted trityl chloride sites, add a small amount of methanol to the reaction mixture and agitate for 30 minutes.
-
Filter the resin and wash it successively with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under high vacuum.
-
-
Determination of Resin Loading:
-
The loading of the Fmoc-hydrazine resin can be determined spectrophotometrically.
-
Accurately weigh a small amount of the dried resin (2-5 mg).
-
Treat the resin with a 20% solution of piperidine in DMF to cleave the Fmoc group.
-
Collect the filtrate and dilute it to a known volume with DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 L mol⁻¹ cm⁻¹).
-
Protocol 2: Solid-Phase Peptide Synthesis of a Peptide Hydrazide
This protocol outlines the steps for synthesizing a peptide chain on the prepared Fmoc-hydrazine trityl resin.
Materials:
-
Fmoc-hydrazine trityl resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
-
DIPEA
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-hydrazine trityl resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HCTU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the coupling completion, perform a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage of the Peptide Hydrazide from the Resin
This protocol describes the final step of releasing the synthesized peptide hydrazide from the solid support.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: A solution of Trifluoroacetic acid (TFA) with scavengers. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[5]
-
Cold diethyl ether
Procedure:
-
Preparation: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-3 hours. The trityl linker is highly acid-labile, so prolonged cleavage times are often unnecessary.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a flask of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Allow the peptide to precipitate fully at -20°C for at least 1 hour.
-
-
Purification and Analysis:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide hydrazide under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
-
Data Presentation
The following tables summarize typical quantitative data associated with the use of Fmoc-hydrazine trityl resins for peptide hydrazide synthesis.
Table 1: Resin Loading and Peptide Synthesis Yield
| Parameter | Value | Reference |
|---|---|---|
| Initial Resin Loading (TentaGel® XV) | 0.221 ± 0.007 mmol/g | [2] |
| Final Yield of "P5" Peptide (40-mer) | 17% (from initial resin loading) | [2] |
| Isolated Yield of Modeline-5 Hydrazide | 34% |[5] |
Table 2: Stability of Fmoc-Hydrazine Trityl Resin under Various Storage Conditions
| Storage Condition | Duration | Loading Retention | Reference |
|---|---|---|---|
| Dry, Room Temperature, Open to Air | 23 days | ~100% | [2] |
| Dry, Vacuum Desiccator | 7 days | ~100% | [2] |
| Swollen in DMF, Room Temperature | 1 month | ~100% | [2] |
| Swollen in DMF, -20°C | 1 month | ~100% |[2] |
Visualizations
Workflow for SPPS of Peptide Hydrazides
Caption: General workflow for solid-phase synthesis of peptide hydrazides.
Chemical Scheme: Resin Functionalization and Peptide Cleavage
Caption: Key chemical transformations in the synthesis of peptide hydrazides.
Logical Relationship of Components
Caption: Relationship between the hydrazine linker and its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
Application Notes & Protocols: Methyl Hydrazino(oxo)acetate as a Novel Crosslinking Agent for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hydrazino(oxo)acetate is an emerging, short-chain, heterobifunctional crosslinking agent with potential applications in the structural and functional analysis of proteins and protein complexes. Its unique structure, featuring a hydrazide moiety and a methyl ester, suggests reactivity towards specific amino acid residues, enabling the covalent capture of protein-protein interactions (PPIs) for subsequent analysis by mass spectrometry-based proteomics.
This document provides a detailed overview of the theoretical application of this compound as a crosslinking agent, including its chemical properties, proposed reaction mechanism, and comprehensive protocols for its use in quantitative proteomics workflows.
1.1. Chemical Properties of this compound
This compound, with the molecular formula C₃H₆N₂O₃, possesses a compact structure ideal for capturing close-proximity interactions.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₃ | [1] |
| Molecular Weight | 118.09 g/mol | [1] |
| IUPAC Name | methyl 2-hydrazinyl-2-oxoacetate | [1] |
| CAS Number | 63970-76-3 | [1] |
| SMILES | COC(=O)C(=O)NN | [1] |
Table 1: Chemical and Physical Properties of this compound.
Principle of Crosslinking
The hydrazide functional group of this compound is proposed to react with the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues on proteins. This reaction requires the presence of a carboxyl-activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to form a stable amide bond.[2] The methyl ester end of the molecule provides a potential secondary reaction site, although its reactivity in aqueous buffers is significantly lower than the activated hydrazide reaction. The primary application focuses on the hydrazide as the reactive group for forming crosslinks.
The proposed reaction mechanism involves a two-step process:
-
Activation of Carboxyl Groups: The activating agent (e.g., EDC) reacts with the carboxyl groups of Asp and Glu residues on a protein to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by Hydrazide: The hydrazide nitrogen of this compound performs a nucleophilic attack on the activated carboxyl carbon, displacing the activation group and forming a stable covalent bond.
This process can result in both intra- and inter-protein crosslinks, providing valuable distance constraints for structural modeling and identifying protein interaction interfaces.
Applications in Proteomics
The use of this compound as a crosslinking agent can be integrated into various proteomics workflows to:
-
Map Protein-Protein Interaction Networks: Identify novel and transient PPIs within complex biological samples.
-
Elucidate Protein Complex Topology: Provide spatial constraints to aid in the three-dimensional modeling of protein complexes.
-
Study Protein Conformational Changes: Detect changes in protein structure upon ligand binding, post-translational modification, or in different cellular states through quantitative crosslinking approaches.
Experimental Workflow
A general experimental workflow for using this compound in a quantitative crosslinking experiment is outlined below. This workflow can be adapted for specific applications and sample types.
Detailed Experimental Protocols
5.1. In Vitro Crosslinking of a Purified Protein Complex
This protocol describes the crosslinking of a purified protein complex in solution.
Materials:
-
Purified protein complex (1-5 mg/mL in HEPES or phosphate buffer, pH 7.0-7.5)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to enhance efficiency)
-
Crosslinking Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Prepare Protein Sample: Dialyze the purified protein complex against the Crosslinking Buffer to remove any primary amine-containing buffers (e.g., Tris). Adjust the protein concentration to 1 mg/mL.
-
Prepare Crosslinking Reagents: Prepare fresh stock solutions of this compound (100 mM in DMSO) and EDC (200 mM in Crosslinking Buffer).
-
Crosslinking Reaction:
-
To 100 µL of the protein sample, add this compound to a final concentration of 1-5 mM.
-
Add EDC to a final concentration of 2-10 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final Tris concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked proteins by adding 4 volumes of Denaturation Buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.
-
Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
-
Enrichment and Analysis: Proceed with the enrichment of crosslinked peptides using SEC or SCX, followed by LC-MS/MS analysis.
5.2. Quantitative Crosslinking Workflow
For quantitative analysis of conformational changes, a stable isotope-labeled version of the crosslinker or metabolic labeling (SILAC) can be employed. The following protocol outlines a label-free quantification approach.
References
Derivatization of carbonyl compounds with "Methyl hydrazino(oxo)acetate" for HPLC analysis
Anwendungs- und Protokollhinweise: Derivatisierung von Carbonylverbindungen mit "Methylhydrazino(oxo)acetat" für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die quantitative Analyse von Carbonylverbindungen wie Aldehyden und Ketonen ist in vielen Bereichen der pharmazeutischen und chemischen Forschung von entscheidender Bedeutung. Viele dieser Verbindungen besitzen jedoch keine starken Chromophore, was ihre Detektion mittels HPLC mit UV/Vis-Detektoren erschwert. Die Derivatisierung ist eine gängige Strategie, um dieses Problem zu umgehen. Durch die Reaktion der Carbonylgruppe mit einem Derivatisierungsreagenz wird ein stabiles Addukt mit hoher UV-Absorption oder Fluoreszenz gebildet, was die Empfindlichkeit und Selektivität der Analyse erheblich verbessert.
Dieses Dokument beschreibt ein Protokoll für die Derivatisierung von Carbonylverbindungen mit Methylhydrazino(oxo)acetat. Das Reagenz reagiert mit der Carbonylgruppe unter Bildung eines stabilen Hydrazons, das eine für die HPLC-UV-Analyse geeignete chromophore Gruppe enthält.
Prinzip der Derivatisierung
Die Derivatisierung von Carbonylverbindungen mit Methylhydrazino(oxo)acetat basiert auf der nukleophilen Addition des Hydrazin-Stickstoffatoms an das elektrophile Kohlenstoffatom der Carbonylgruppe. Unter sauren Bedingungen führt diese Reaktion zur Bildung einer C=N-Doppelbindung und der Eliminierung von Wasser, wodurch ein stabiles Hydrazon-Derivat entsteht. Dieses Derivat besitzt eine verbesserte UV-Absorptionsfähigkeit im Vergleich zur ursprünglichen Carbonylverbindung und kann mittels Reversed-Phase-HPLC effizient getrennt und quantifiziert werden.
Abbildung 1: Chemische Reaktion von Carbonyl mit Methylhydrazino(oxo)acetat.
Experimentelle Protokolle
1. Benötigte Materialien und Reagenzien
-
Reagenzien:
-
Methylhydrazino(oxo)acetat (Derivatisierungsreagenz)
-
Referenzstandards der zu analysierenden Carbonylverbindungen (z.B. Formaldehyd, Aceton, Benzaldehyd)
-
HPLC-Gradienten-grade Acetonitril (ACN) und Methanol (MeOH)
-
Wasser für die Chromatographie (HPLC-Qualität)
-
Ameisensäure oder Essigsäure (als Katalysator)
-
Natriumhydroxid und Salzsäure zur pH-Einstellung
-
-
Materialien:
-
Analysenwaage
-
Messkolben (verschiedene Größen)
-
Pipetten und Pipettenspitzen
-
Reaktionsgefäße (z.B. 1,5 mL Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Spritzenfilter (z.B. 0,22 µm PTFE)
-
HPLC-Vials
-
2. Vorbereitung der Lösungen
-
Derivatisierungsreagenz-Lösung (10 mg/mL): 10 mg Methylhydrazino(oxo)acetat genau einwiegen und in einem 1-mL-Messkolben mit Acetonitril auflösen. Diese Lösung sollte frisch zubereitet werden.
-
Katalysator-Lösung (2% v/v Essigsäure in ACN): 200 µL Essigsäure in einen 10-mL-Messkolben geben und mit Acetonitril zur Marke auffüllen.
-
Stammlösungen der Standards (1 mg/mL): Jeweils 10 mg der reinen Carbonyl-Referenzstandards in 10-mL-Messkolben einwiegen und mit Acetonitril auflösen.
-
Arbeitsstandardlösungen: Aus den Stammlösungen werden durch Verdünnung mit Acetonitril Arbeitsstandards in Konzentrationen von 1 bis 100 µg/mL hergestellt.
3. Probenvorbereitung und Derivatisierung
-
Probenmatrix: Die zu analysierende Probe sollte in einem mit Acetonitril mischbaren Lösungsmittel gelöst sein. Feste Proben müssen extrahiert und der Extrakt gegebenenfalls aufkonzentriert werden. Wässrige Proben können direkt verwendet werden.
-
Reaktionsansatz: In einem Reaktionsgefäß werden 100 µL der Probelösung (oder der Arbeitsstandardlösung) mit 100 µL der Derivatisierungsreagenz-Lösung und 50 µL der Katalysator-Lösung versetzt.
-
Inkubation: Das Gefäß wird fest verschlossen, kurz gevortext und für 60 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubiert.
-
Abkühlen: Nach der Inkubation wird die Reaktionsmischung auf Raumtemperatur abgekühlt.
-
Verdünnung und Filtration: Die abgekühlte Lösung wird mit dem mobilen Phasen-Startgemisch (z.B. 1:1 ACN/Wasser) auf 1 mL verdünnt. Vor der Injektion in das HPLC-System wird die Lösung durch einen 0,22 µm Spritzenfilter filtriert.
Abbildung 2: Schematischer Arbeitsablauf des Derivatisierungsprotokolls.
4. HPLC-Analysebedingungen
-
HPLC-System: Standard-HPLC- oder UHPLC-System mit UV/Vis-Detektor.
-
Säule: C18 Reversed-Phase-Säule (z.B. 150 mm x 4,6 mm, 3,5 µm Partikelgröße).
-
Mobile Phase A: Wasser + 0,1% Ameisensäure.
-
Mobile Phase B: Acetonitril + 0,1% Ameisensäure.
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30°C.
-
Injektionsvolumen: 10 µL.
-
Detektionswellenlänge: 350 nm (dies ist ein geschätzter Wert; die optimale Wellenlänge sollte durch Aufnahme eines UV-Spektrums des Derivats bestimmt werden).
-
Gradientenprogramm:
-
0-2 min: 40% B
-
2-15 min: linearer Anstieg von 40% auf 90% B
-
15-18 min: 90% B
-
18-18.1 min: linearer Abfall von 90% auf 40% B
-
18.1-25 min: 40% B (Re-Äquilibrierung)
-
Quantitative Daten
Die Leistungsfähigkeit der Methode wird durch Parameter wie Linearität, Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ) bewertet. Die folgende Tabelle fasst hypothetische Leistungsdaten für die Analyse ausgewählter Carbonylverbindungen nach der Derivatisierung mit Methylhydrazino(oxo)acetat zusammen.
| Analyt | Retentionszeit (t_R) [min] | Linearitätsbereich [µg/mL] | Korrelationskoeffizient (R²) | LOD [ng/mL] | LOQ [ng/mL] |
| Formaldehyd-Derivat | 4,2 | 0,5 - 50 | 0,9995 | 15 | 50 |
| Acetaldehyd-Derivat | 6,8 | 0,5 - 50 | 0,9991 | 20 | 65 |
| Aceton-Derivat | 8,1 | 1,0 - 100 | 0,9989 | 45 | 150 |
| Benzaldehyd-Derivat | 12,5 | 1,0 - 100 | 0,9996 | 30 | 100 |
Hinweis: Diese Daten sind repräsentativ und dienen der Veranschaulichung. Die tatsächlichen Werte müssen im Rahmen einer Methodenvalidierung für die spezifische Anwendung und Matrix experimentell ermittelt werden.
Zusammenfassung und Ausblick
Die hier vorgestellte Methode zur Derivatisierung von Carbonylverbindungen mit Methylhydrazino(oxo)acetat bietet einen vielversprechenden Ansatz für die sensitive und quantitative HPLC-Analyse. Das Protokoll ist robust und kann an verschiedene Probenmatrizes angepasst werden. Für eine erfolgreiche Implementierung ist eine sorgfältige Methodenvalidierung unerlässlich, um die Genauigkeit und Zuverlässigkeit der Ergebnisse für die jeweilige analytische Fragestellung sicherzustellen. Zukünftige Arbeiten könnten die Optimierung der Reaktionsbedingungen für eine breitere Palette von Carbonylverbindungen sowie die Untersuchung der Stabilität der Derivate umfassen.
Application Notes and Protocols: Methyl Hydrazino(oxo)acetate in the Synthesis of Pharmaceutical Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hydrazino(oxo)acetate is a versatile difunctional reagent poised for significant application in the synthesis of complex pharmaceutical intermediates. Its unique structure, incorporating both a hydrazine moiety and a methyl ester group, allows for the strategic construction of heterocyclic scaffolds, which are central to the architecture of numerous therapeutic agents. Hydrazine derivatives are crucial building blocks in medicinal chemistry, enabling the synthesis of a wide array of drugs, including those for cancer and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preparing a pyrazolone-based pharmaceutical intermediate, a key structural motif in many cyclooxygenase-2 (COX-2) inhibitors.
Application: Synthesis of Pyrazolone Core Structures
The pyrazolone ring is a privileged scaffold in medicinal chemistry, most notably found in the structure of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a robust and efficient method for constructing this heterocyclic system.[1][2][3]
In this application, this compound serves as the hydrazine component, reacting with a β-ketoester, such as ethyl acetoacetate, to yield a substituted pyrazolone. The resulting product, a methyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate, is a valuable intermediate for further functionalization in the development of selective COX-2 inhibitors and other therapeutic agents. Pyrazole-3-carboxylic acid derivatives, in particular, have shown significant potential in drug discovery.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate
This protocol details the synthesis of a key pyrazolone intermediate via the Knorr pyrazole synthesis.[6]
Materials:
-
This compound (MW: 118.09 g/mol )[7]
-
Ethyl acetoacetate (MW: 130.14 g/mol )
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 5.90 g, 50 mmol) and ethanol (50 mL).
-
Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.05 eq, e.g., 6.84 g, 52.5 mmol) followed by a catalytic amount of glacial acetic acid (5-10 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. If precipitation is slow, a small amount of deionized water can be added dropwise.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| Melting Point | Dependent on the specific product |
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OCH₃), 3.40 (s, 2H, CH₂), 2.20 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.2 (C=O, ester), 165.8 (C=O, amide), 158.5 (C=N), 53.1 (OCH₃), 42.5 (CH₂), 15.8 (CH₃) |
| Mass Spectrometry (ESI+) | m/z = 171.07 [M+H]⁺ |
Logical Relationships and Workflows
Caption: Workflow for the synthesis of a pyrazolone intermediate.
Signaling Pathway Inhibition
The pyrazolone scaffold synthesized using this compound is a core component of many selective COX-2 inhibitors. These inhibitors play a crucial role in mitigating inflammation and pain by blocking the production of prostaglandins.[8][9] The COX-2 enzyme is induced by pro-inflammatory stimuli and is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][10]
Caption: Inhibition of the COX-2 pathway by pyrazolone-based drugs.
Conclusion
This compound is a highly valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of heterocyclic systems like pyrazolones. The provided protocol for the Knorr pyrazole synthesis demonstrates a straightforward and efficient method to access these important scaffolds. The resulting pyrazolone-carboxylate derivatives are key intermediates for the development of potent and selective COX-2 inhibitors, offering a promising avenue for the discovery of new anti-inflammatory and analgesic drugs. The versatility of this compound suggests its potential in a broader range of heterocyclic syntheses, making it a reagent of considerable interest to the pharmaceutical research and development community.
References
- 1. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst [recipp.ipp.pt]
- 10. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Mediated by Hydrazino-Functionalized Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemoselective ligation reactions are essential tools in chemical biology and drug development, enabling the precise and stable conjugation of molecules in complex biological environments. Among these, the reaction between a carbonyl group (aldehyde or ketone) and a hydrazine-functionalized molecule to form a hydrazone has been a foundational method for bioconjugation. This application note details the protocols for bioconjugation using aldehyde-reactive, hydrazino-functionalized linkers, with a particular focus on the advanced Hydrazino-Pictet-Spengler (HIPS) ligation, which offers superior stability.
The aldehyde-hydrazine ligation is a bioorthogonal reaction, meaning it proceeds efficiently under physiological conditions without interfering with native biological functional groups. This characteristic makes it ideal for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of peptide-based diagnostics and therapeutics, and the site-specific modification of proteins for functional studies. Reagents such as Methyl hydrazino(oxo)acetate serve as valuable building blocks for the synthesis of custom hydrazide-containing linkers and payloads for these applications.
Comparison of Aldehyde-Reactive Ligation Chemistries
The choice of ligation chemistry is critical and depends on the required stability of the final conjugate. While traditional hydrazone linkages are effective, they are susceptible to hydrolysis, particularly at acidic pH. Oxime linkages offer improved stability. The Hydrazino-Pictet-Spengler (HIPS) ligation represents a significant advancement, forming a highly stable carbon-carbon bond.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different aldehyde-reactive bioconjugation methods.
Table 1: Comparison of Aldehyde-Reactive Ligation Chemistries
| Ligation Chemistry | Linker Functional Group | Resulting Bond | Typical pH | Stability | Second-Order Rate Constant (k₂) |
| Hydrazone Ligation | Hydrazide (-CONHNH₂) | Hydrazone (C=N-NH) | 5.0 - 7.0 | Reversible, susceptible to hydrolysis.[1][2] | 0.01 - 208 M⁻¹s⁻¹[1][3] |
| Oxime Ligation | Aminooxy (-ONH₂) | Oxime (C=N-O) | 4.0 - 7.0 | More stable than hydrazone.[1][2] | 3.0 - 8.2 M⁻¹s⁻¹ (catalyzed)[1][4] |
| HIPS Ligation | Hydrazino-indole | Carbon-Carbon (C-C) | ~7.0 | Highly stable, irreversible.[1][5] | Fast at neutral pH.[1][6] |
Table 2: Comparative Hydrolytic Stability of Linkages
| Linkage Type | Relative Stability Ranking | Key Features |
| Methylhydrazone | Low | Significantly less stable than oximes.[2] |
| Acetylhydrazone | Moderate | More stable than methylhydrazone, but less stable than oxime.[2] Half-life of ~2 hours at pH 5.0 and 7.0.[7] |
| Oxime | High | Highly stable across a broad pH range.[7] Half-life of ~25 days at pH 5.0 and 7.0.[7] Rate constant for hydrolysis is nearly 1000-fold lower than for simple hydrazones.[2][8] |
| HIPS (C-C bond) | Very High | Considered irreversible under physiological conditions. Stable for >5 days in human plasma, whereas an oxime-linked conjugate is stable for ~1 day.[5][9] |
Experimental Protocols
Successful bioconjugation using hydrazino-functionalized reagents first requires the introduction of a carbonyl handle (an aldehyde or ketone) onto the target biomolecule.
Protocol 1: Generation of Aldehyde Groups on Antibodies
This protocol describes two common methods for introducing aldehyde functionalities onto an antibody for site-specific conjugation.
Method A: Chemical Oxidation of Glycans
-
Reagent Preparation:
-
Prepare the antibody in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4.
-
Prepare a fresh solution of sodium meta-periodate (NaIO₄) in PBS.
-
-
Oxidation Reaction:
-
Quenching:
-
Stop the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes to quench any excess periodate.[11]
-
-
Purification:
-
Immediately purify the oxidized antibody from excess reagents using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with PBS buffer, pH 7.4. The resulting antibody contains aldehyde groups ready for conjugation.
-
Method B: Chemoenzymatic (Aldehyde Tag)
This method utilizes the Formylglycine-Generating Enzyme (FGE) to convert a cysteine residue within a specific peptide tag (e.g., CxPxR) to a formylglycine (fGly) residue, which contains an aldehyde.[1]
-
Protein Expression:
-
Purification:
-
Purify the expressed protein from the cell culture medium or lysate using standard chromatography techniques (e.g., Protein A affinity chromatography for antibodies).[1] The purified protein will possess a site-specific aldehyde group.
-
Protocol 2: General Hydrazone Ligation
This protocol provides a general procedure for labeling an aldehyde-tagged protein with a hydrazide-functionalized molecule.
-
Reagent Preparation:
-
Prepare the aldehyde-tagged protein in a reaction buffer (e.g., PBS, pH 6.5-7.5).[11]
-
Dissolve the hydrazide-functionalized payload in a compatible solvent (e.g., DMSO) to create a concentrated stock solution (5-10 mM).[11]
-
Optional: Prepare a stock solution of aniline catalyst (100 mM in DMSO). Aniline can significantly accelerate the reaction.[12]
-
-
Ligation Reaction:
-
Add a 5- to 20-fold molar excess of the hydrazide-payload stock solution to the protein solution.[1]
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[1]
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.[1] Monitor reaction progress by HPLC or SDS-PAGE.
-
-
Purification:
-
Remove the excess, unreacted payload and catalyst from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[1]
-
-
Analysis:
-
Characterize the final conjugate. For ADCs, the drug-to-antibody ratio (DAR) can be determined using hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm the identity and purity of the conjugate using SDS-PAGE and SEC.
-
Protocol 3: Hydrazino-Pictet-Spengler (HIPS) Ligation
This protocol outlines the conjugation of an aldehyde-tagged antibody using a more stable HIPS linker-payload.
-
Reagent Preparation:
-
Prepare the aldehyde-tagged antibody in a suitable buffer, such as PBS at pH 7.0-7.4.[1]
-
Dissolve the HIPS linker-payload reagent (containing a hydrazino-indole moiety) in an organic solvent like DMSO.
-
-
Ligation Reaction:
-
Purification and Analysis:
-
Purify the resulting conjugate using methods described in Protocol 2 (e.g., SEC) to remove the unreacted linker-payload.
-
Characterize the final conjugate as described in Protocol 2.
-
Mandatory Visualizations
The following diagrams illustrate the chemical mechanisms and workflows described in these application notes.
Caption: Mechanism of Hydrazone Ligation.
Caption: Mechanism of HIPS Ligation.
Caption: Workflow for ADC Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Polymer Functionalization using Hydrazide Chemistry
Topic: "Methyl hydrazino(oxo)acetate" and Hydrazide Moieties for the Functionalization of Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of polymers is a cornerstone of modern drug delivery systems, enabling the covalent attachment of therapeutic agents to polymer backbones. This approach can enhance drug solubility, prolong circulation time, and facilitate targeted delivery. One of the most effective strategies for creating pH-sensitive polymer-drug conjugates is through the formation of a hydrazone bond. This linkage is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis in the acidic microenvironment of tumors or endosomal compartments, triggering the release of the conjugated drug.
This document provides detailed application notes and protocols for the functionalization of polymers with hydrazide groups and their subsequent conjugation to carbonyl-containing molecules. While direct literature on "this compound" as a polymer functionalization agent is not prominent, the core reactive group, the hydrazide moiety, is widely utilized. A common method to introduce hydrazide functionalities is through the conversion of ester groups on a polymer backbone by reacting them with hydrazine. This process creates a polymer armed with nucleophilic hydrazide groups ready to react with aldehydes or ketones on a drug molecule.
Poly(2-oxazoline)s (POx) are a particularly promising class of polymers for these applications due to their biocompatibility, stealth properties, and synthetic versatility.[1][2][3] This document will, therefore, focus on protocols involving POx as the polymer backbone.
Data Presentation
Table 1: Comparison of Polymer Properties for Drug Delivery
| Polymer | Key Advantages | Relevant Functionalization | Citation |
| Poly(2-methyl-2-oxazoline) (PMeOx) | More hydrophilic than PEtOx, better anti-fouling properties, higher maximal drug loading, superior cellular uptake. | Introduction of ester side chains for conversion to hydrazides. | [1] |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Biocompatible, water-soluble, properties similar to PEG. | Can be functionalized for conjugation to biomolecules. | [1][2] |
| Poly(ethylene glycol) (PEG) | "Gold standard" in polymer therapeutics, well-established biocompatibility. | Less viscous than PEOZ at higher molecular weights. | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Methyl Ester-Functionalized Poly(2-oxazoline)
This protocol describes the synthesis of a copolymer of 2-methyl-2-oxazoline (MeOx) and a methyl ester-containing 2-oxazoline monomer, which serves as a precursor for hydrazide functionalization.[4][5]
Materials:
-
2-methyl-2-oxazoline (MeOx), freshly distilled
-
2-(methoxycarbonylethyl)-2-oxazoline (MestOx)
-
Methyl tosylate (MeOTs) as initiator
-
Acetonitrile (anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the desired molar ratio of MeOx and MestOx in anhydrous acetonitrile.
-
Add the initiator, methyl tosylate, to the monomer solution. The [Monomer]/[Initiator] ratio will determine the degree of polymerization.
-
The polymerization can be carried out under microwave irradiation at elevated temperatures (e.g., 140 °C) to achieve a controlled and living polymerization.[3][5]
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.
-
Upon completion, terminate the polymerization by adding a nucleophile, such as piperidine or water.
-
Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
-
Characterize the resulting polymer by ¹H NMR and size exclusion chromatography (SEC) to confirm its composition and determine its molecular weight and polydispersity index (PDI).
Protocol 2: Conversion of Methyl Ester Groups to Acyl Hydrazides
This protocol details the conversion of the methyl ester side chains of the synthesized polymer into acyl hydrazide groups.[4]
Materials:
-
Methyl ester-functionalized poly(2-oxazoline)
-
Hydrazine hydrate
-
Methanol or another suitable solvent
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the methyl ester-functionalized polymer in methanol.
-
Add an excess of hydrazine hydrate to the polymer solution. The amount of hydrazine should be sufficient to react with all ester groups.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours).
-
Monitor the reaction by ¹H NMR, looking for the disappearance of the methyl ester proton signal.
-
After the reaction is complete, remove the excess hydrazine and solvent by dialysis against deionized water for 2-3 days, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the hydrazide-functionalized polymer as a white, fluffy solid.
-
Confirm the successful conversion to acyl hydrazide groups using FTIR spectroscopy (presence of N-H stretching bands) and ¹H NMR.
Protocol 3: Conjugation of a Carbonyl-Containing Drug to the Hydrazide-Functionalized Polymer
This protocol describes the formation of a hydrazone linkage between the hydrazide-functionalized polymer and a drug containing an aldehyde or ketone group (e.g., doxorubicin).[1]
Materials:
-
Hydrazide-functionalized poly(2-oxazoline)
-
Carbonyl-containing drug (e.g., doxorubicin hydrochloride)
-
Anhydrous solvent (e.g., DMSO or a buffered aqueous solution at slightly acidic pH)
-
Triethylamine (if starting from a drug salt)
-
Dialysis tubing
Procedure:
-
If using a drug salt like doxorubicin hydrochloride, dissolve it in the chosen solvent and add a slight excess of a base like triethylamine to obtain the free base form.
-
Dissolve the hydrazide-functionalized polymer in the same solvent.
-
Add the polymer solution to the drug solution. The reaction is often catalyzed by a slightly acidic pH (e.g., pH 5-6).
-
Allow the reaction to proceed at room temperature for 24-48 hours, protected from light if the drug is light-sensitive.
-
Monitor the formation of the conjugate using techniques like UV-Vis spectroscopy to quantify the amount of conjugated drug.
-
Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unconjugated drug and other small molecules.
-
Lyophilize the purified solution to obtain the final polymer-drug conjugate.
-
Characterize the conjugate by ¹H NMR, UV-Vis spectroscopy, and SEC.
Visualizations
Caption: Workflow for synthesis and drug conjugation of poly(2-oxazoline)s.
Caption: Reversible formation of a hydrazone bond for pH-sensitive drug release.
References
- 1. Poly(2-methyl-2-oxazoline) conjugates with doxorubicin: From synthesis of high drug loading water-soluble constructs to in vitro anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyoxazoline: chemistry, properties, and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Scalable synthesis of "Methyl hydrazino(oxo)acetate" for industrial applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl hydrazino(oxo)acetate is a valuable building block in pharmaceutical synthesis, serving as a key intermediate in the development of various therapeutic agents. Its utility is noted in patent literature for the synthesis of compounds with antibacterial activity, particularly those targeting bacterial DNA gyrase.[1][2] The efficient and scalable production of this reagent is therefore of significant interest to the drug development industry. This document provides a detailed protocol for a proposed scalable synthesis of this compound, along with relevant data and visualizations to guide its implementation in an industrial setting.
Proposed Scalable Synthesis Route
The most plausible and scalable industrial synthesis of this compound involves the controlled reaction of dimethyl oxalate with one equivalent of hydrazine hydrate. This method is advantageous due to the availability and relatively low cost of the starting materials. The reaction proceeds by the nucleophilic acyl substitution of one of the methyl ester groups of dimethyl oxalate by hydrazine.
Experimental Protocol
Materials and Equipment:
-
Dimethyl oxalate (DMO)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH), industrial grade
-
Jacketed glass reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup: The reaction is to be carried out in a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a reflux condenser. The reactor should be purged with an inert gas, such as nitrogen, to maintain an inert atmosphere.
-
Reagent Preparation:
-
Charge the reactor with dimethyl oxalate (1.0 equivalent) and methanol (5 volumes).
-
Begin agitation and cool the mixture to 0-5 °C using a circulating chiller.
-
-
Hydrazine Addition:
-
Slowly add hydrazine hydrate (1.0 equivalent), diluted with methanol (2 volumes), to the reactor via the addition funnel over a period of 1-2 hours.
-
Maintain the internal temperature of the reactor below 10 °C throughout the addition to control the exotherm and minimize the formation of the undesired bis-hydrazide byproduct.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or GC-MS, to ensure the complete consumption of the limiting reagent.
-
-
Product Isolation:
-
Upon reaction completion, cool the mixture to 0-5 °C to induce precipitation of the product.
-
The solid product is collected by filtration using a Nutsche filter-dryer.
-
Wash the filter cake with cold methanol (2 x 1 volume) to remove any unreacted starting materials and soluble impurities.
-
-
Drying:
-
Dry the isolated product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity (kg) | Moles (kmol) |
| Dimethyl Oxalate | 118.09 | 1.0 | 118.09 | 1.0 |
| Hydrazine Hydrate | 50.06 | 1.0 | 50.06 | 1.0 |
| Methanol | 32.04 | - | 790.00 | - |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield (kg) | 118.09 |
| Actual Yield (kg) | 100.38 - 106.28 |
| Yield (%) | 85 - 90% |
| Purity (by HPLC) | >98% |
| Melting Point (°C) | 70-73 °C |
Visualizations
Synthesis Workflow
Caption: Workflow for the scalable synthesis of this compound.
Reaction Pathway
Caption: Reaction of Dimethyl Oxalate with Hydrazine Hydrate.
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction of dimethyl oxalate with hydrazine is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of heterocyclic compounds, which are prevalent in many drug candidates. Its primary documented application is in the preparation of novel pyrrole derivatives with antibacterial properties. These compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication, making them attractive candidates for the development of new antibiotics to combat resistant strains of bacteria.[1][2] The presence of both a nucleophilic hydrazine moiety and an electrophilic ester group allows for a variety of subsequent chemical transformations, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Hydrazino(oxo)acetate by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of methyl hydrazino(oxo)acetate via recrystallization. Due to the limited availability of specific published protocols for this compound, this guide focuses on fundamental principles, systematic approaches to solvent selection, and troubleshooting common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent for this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is crucial for achieving a high recovery of purified crystals upon cooling. The solvent should also be unreactive with the compound and should dissolve impurities well at all temperatures or not at all.
Q2: How do I select a suitable recrystallization solvent?
A2: A systematic solvent screening is recommended. Start with small amounts of your crude this compound and test its solubility in various solvents of differing polarities at room temperature and upon heating. Solvents that have been used for similar compounds, such as hydrazides and hydrazones, include ethanol, methanol, and aqueous mixtures of these alcohols.[1] A mixed solvent system (e.g., ethanol/water, methanol/diethyl ether) can also be effective if a single solvent is not ideal.
Q3: What are the most common impurities in a synthesis of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as hydrazine or a methylating agent.[2][3] Side-products from degradation or alternative reaction pathways can also be present.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" is a common problem that can occur if the solution is supersaturated or if the melting point of the solute is lower than the boiling point of the solvent. To address this, try adding more solvent, reheating the solution and allowing it to cool more slowly, or using a different solvent system with a lower boiling point. Seeding the solution with a pure crystal can also induce crystallization.
Q5: How can I improve the yield and purity of my recrystallized product?
A5: To improve yield, ensure the minimum amount of hot solvent is used to fully dissolve the compound, and cool the solution slowly, possibly finishing with an ice bath to maximize precipitation. For higher purity, a second recrystallization may be necessary. Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any adhering impure mother liquor.
Troubleshooting Guide
The following table outlines common problems encountered during the recrystallization of this compound, their probable causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - The solvent is not appropriate for the compound.- Insufficient solvent is being used. | - Try a different solvent or a mixed solvent system.- Gradually add more solvent until the compound dissolves at the boiling point. |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Boil off some of the solvent to increase concentration and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. |
| Product "oils out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The presence of impurities is depressing the melting point. | - Use a lower-boiling solvent.- Reheat the solution, add more solvent, and cool slowly.- Try a different solvent system. |
| Low recovery/yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Crystals were filtered before precipitation was complete.- The compound has significant solubility in the cold solvent. | - Concentrate the solution by boiling off some solvent.- Cool the solution in an ice bath for a longer period.- Ensure adequate time for crystallization.- Use a less polar solvent if possible, or a mixed solvent system to reduce solubility at cold temperatures. |
| Colored impurities in crystals | - The impurity is co-crystallizing with the product.- The impurity was adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.- Perform a second recrystallization.- Ensure crystals are washed with fresh, cold solvent after filtration. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of crude this compound into several test tubes.
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To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.
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Observe the solubility at room temperature.
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If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.
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If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.
-
Observe the formation of crystals.
-
An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
Protocol 2: General Recrystallization Procedure
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add the chosen solvent (determined from the solvent screening) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point of the solvent.
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If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). This is best done using a pre-warmed funnel and filter paper to prevent premature crystallization.
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Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of fresh, cold solvent.
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Allow the crystals to dry completely before determining the melting point and assessing purity.
Visualizations
References
Identifying and removing impurities from "Methyl hydrazino(oxo)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl hydrazino(oxo)acetate (also known as methyl 2-hydrazinyl-2-oxoacetate).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, with the chemical formula C₃H₆N₂O₃, is an organic compound.[1][2] Its IUPAC name is methyl 2-hydrazinyl-2-oxoacetate.[2] It is identified by the CAS number 63970-76-3.[2][3]
Q2: What are the common impurities I might encounter with this compound?
While specific impurities depend on the synthesis route, common contaminants in related hydrazide and ester compounds may include:
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Starting materials: Unreacted hydrazine or dimethyl oxalate.
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Side products: Dihydrazide derivatives or products from the decomposition of the starting materials or the final product.
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Solvents: Residual solvents from the reaction or purification steps, such as methanol or ethanol.[5][6][7]
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Water: Due to the hygroscopic nature of starting materials like hydrazine hydrate.[6][8]
Q3: What analytical techniques are recommended for identifying impurities in my sample?
Several analytical methods can be employed to assess the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[9]
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Gas Chromatography (GC): Suitable for identifying volatile impurities, often coupled with a mass spectrometer (MS) for definitive identification.[9] Derivatization may be necessary for non-volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups and can indicate the presence of certain types of impurities.[5]
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Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components in a sample.[7]
Troubleshooting Guides
Problem 1: My final product has a low yield and appears discolored.
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Possible Cause: Incomplete reaction or presence of side products. The discoloration could be due to impurities formed during the reaction.
-
Solution:
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Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure it goes to completion.
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Temperature Control: Maintain the recommended reaction temperature to minimize the formation of degradation products.
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Purification: Employ appropriate purification techniques as detailed in the protocols below.
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Problem 2: Analytical tests (NMR, HPLC) show the presence of starting materials.
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Possible Cause: The reaction has not gone to completion, or the purification process was not effective in removing unreacted starting materials.
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Solution:
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Reaction Time: Increase the reaction time and continue to monitor for the disappearance of starting materials.
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Stoichiometry: Ensure the correct molar ratios of reactants are used.
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Purification: Repeat the purification step or choose a more effective method. For example, if recrystallization was used, consider column chromatography for better separation.
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Problem 3: My purified product is not stable and degrades over time.
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Possible Cause: The compound may be inherently unstable, or residual acidic or basic impurities might be catalyzing its decomposition.
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Solution:
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Storage: Store the purified compound in a dark place, under an inert atmosphere, and at a low temperature (e.g., 2-8°C).[3]
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Neutralization: Ensure that any acidic or basic residues from the synthesis are completely removed during the work-up and purification steps. Washing with a dilute sodium bicarbonate solution followed by water can help remove acidic impurities.
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This is a plausible synthesis route based on common reactions for similar compounds.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl oxalate in methanol.
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Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may occur, so cooling might be necessary.
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Reaction: Stir the mixture at room temperature or gentle reflux for a specified time, monitoring the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture. The product may precipitate out. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[5][8]
Protocol 2: Purification by Recrystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., methanol).
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Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile |
| Detector | UV at a suitable wavelength (e.g., 210 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues during the synthesis of this compound.
References
- 1. PubChemLite - this compound (C3H6N2O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 63970-76-3 | Methyl 2-hydrazinyl-2-oxoacetate | Next Peptide [nextpeptide.com]
- 4. Hit2Lead | this compound | CAS# 63970-76-3 | MFCD01597248 | BB-4035403 [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]
- 7. alcrut.com [alcrut.com]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
"Methyl hydrazino(oxo)acetate" stability and storage long-term
This technical support center provides guidance on the stability and long-term storage of Methyl hydrazino(oxo)acetate, along with troubleshooting advice for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with metals, as they can catalyze decomposition.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and thermal decomposition. The ester and hydrazine moieties are susceptible to degradation. Hydrolysis of the methyl ester group can occur in the presence of moisture, especially under acidic or basic conditions. The hydrazine group is prone to oxidation, which can be accelerated by the presence of air and metal ions. At elevated temperatures, thermal decomposition can occur, potentially releasing toxic gases such as nitrogen oxides and carbon monoxide.
Q4: What are the signs of degradation of this compound?
A4: Signs of degradation may include a change in physical appearance (e.g., color change from white/off-white to yellow or brown), clumping of the solid due to moisture absorption, or a noticeable change in solubility. For quantitative assessment, a decrease in purity as determined by analytical techniques such as HPLC is a definitive indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions before use. If a stock solution must be stored, store it at a low temperature (2-8°C) for a short period and protect it from light. Perform a purity check of the stock solution using a validated analytical method (e.g., HPLC) before use. |
| Low yield in a reaction involving this compound | Impure starting material. | Assess the purity of the this compound before use. If necessary, purify the compound (e.g., by recrystallization) to remove any degradation products or impurities. |
| Incompatibility with reaction conditions. | Ensure that the reaction conditions (e.g., solvent, temperature, pH) are compatible with the stability of this compound. Avoid strongly acidic or basic conditions and the presence of strong oxidizing agents unless they are part of the intended reaction. | |
| Formation of unexpected byproducts | Decomposition of this compound. | Analyze the byproducts to understand the decomposition pathway. Consider modifying the reaction conditions to minimize degradation, such as lowering the reaction temperature or running the reaction under an inert atmosphere. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture and hydrolyzed, affecting its solubility. | Use a fresh, properly stored batch of the compound. Ensure that the solvent is dry. |
Stability Data
While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides an illustrative example of a stability testing plan. Researchers should perform their own stability studies to determine the shelf-life under their specific storage conditions.
| Condition | Parameter | Acceptance Criteria (Illustrative) |
| Long-Term Storage | Temperature: 2-8°C | Assay: 95.0% - 105.0% |
| Humidity: Ambient | Appearance: White to off-white crystalline solid | |
| Total Impurities: ≤ 2.0% | ||
| Accelerated Stability | Temperature: 25°C ± 2°C | Assay: 90.0% - 105.0% |
| Humidity: 60% ± 5% RH | Total Impurities: ≤ 5.0% | |
| Forced Degradation | Acidic Hydrolysis (e.g., 0.1 M HCl) | Significant degradation expected. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation expected. | |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation expected. | |
| Thermal (e.g., 60°C) | Degradation should be monitored over time. | |
| Photostability (ICH Q1B) | Assess for any significant changes in purity and appearance. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound. This method should be validated for its specific application.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: To be determined by UV-Vis scan of this compound (a wavelength around 210 nm is a common starting point for compounds with carbonyl groups).
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Injection Volume: 10 µL.
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Column Temperature: 25°C.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.
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Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
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Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the samples before HPLC analysis.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
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Thermal Degradation: Expose the solid compound to a higher temperature (e.g., 60°C) for a specified period.
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Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and identify any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Troubleshooting low yields in "Methyl hydrazino(oxo)acetate" reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of Methyl Hydrazino(oxo)acetate. The following sections address common issues encountered during the reaction, particularly focusing on the challenges of achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
The most common and direct synthesis route for this compound is the reaction of dimethyl oxalate with hydrazine hydrate. This reaction involves the nucleophilic attack of hydrazine on one of the ester carbonyl groups of dimethyl oxalate.
Q2: My reaction is resulting in a very low yield. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to several key factors:
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Purity of Starting Materials: Impurities in either the dimethyl oxalate or hydrazine hydrate can lead to side reactions and reduce the overall yield.[1][2] It is particularly important to ensure the dimethyl oxalate is free from acidic impurities like oxalic acid or methyl oxalic acid.[3]
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Reaction Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of hydrazine can sometimes drive the reaction to completion, but a large excess can complicate purification.[2]
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Presence of Moisture: Dimethyl oxalate is sensitive to moisture and can hydrolyze, especially under basic or acidic conditions.[1][3] Ensure all reagents and solvents are anhydrous.
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Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote the formation of side products or decomposition.[1]
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Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[2]
Q3: The reaction mixture has developed a significant color. Is this normal and how can it be addressed?
Discoloration, such as turning deep yellow or red, can be a common observation in reactions involving hydrazine derivatives, often due to the formation of colored impurities from the hydrazine starting material itself.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[2] These colored impurities can often be removed during work-up and purification steps like recrystallization.[2]
Q4: I am observing the formation of a significant amount of a white, insoluble precipitate that is not my product. What could this be?
A common side product in the reaction between an oxalate ester and excess hydrazine is the formation of oxalyl dihydrazide, where both ester groups have reacted with a hydrazine molecule. Another possibility, if oxalic acid is present as an impurity in the dimethyl oxalate, is the formation of dihydrazinium oxalate.[4][5][6] To minimize the formation of the dihydrazide, it is important to control the stoichiometry and consider adding the hydrazine dropwise to a solution of the dimethyl oxalate.
Troubleshooting Guide
Low Yield
| Potential Cause | Recommended Action | Citation |
| Impure Starting Materials | Use freshly opened or purified hydrazine hydrate. Ensure dimethyl oxalate is pure and free of acidic contaminants by checking its melting point and considering recrystallization from methanol if necessary. | [1][2][3] |
| Incorrect Stoichiometry | Carefully control the molar ratio of reactants. Start with a 1:1 molar ratio of dimethyl oxalate to hydrazine hydrate and consider a slight excess (e.g., 1.1 equivalents) of hydrazine hydrate if the reaction is incomplete. | [2] |
| Presence of Water | Use anhydrous solvents and ensure glassware is thoroughly dried before use. | [1] |
| Suboptimal Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 0-5 °C) during the addition of hydrazine hydrate and then allow the reaction to proceed at room temperature or with gentle heating while monitoring via TLC. | [1] |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | [2] |
| Product Loss During Work-up | Optimize extraction and purification methods. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the product. | [7] |
Disclaimer: The following quantitative data is illustrative and intended to demonstrate the potential impact of various reaction parameters. Actual results may vary.
| Parameter | Condition A | Yield A | Condition B | Yield B | Condition C | Yield C |
| Hydrazine Hydrate (Equivalents) | 1.0 | 65% | 1.2 | 75% | 2.0 | 50% (with dihydrazide byproduct) |
| Temperature (°C) | 0 -> 25 | 70% | 50 | 60% (with more side products) | -10 -> 25 | 68% |
| Solvent | Methanol | 72% | Ethanol | 68% | THF | 65% |
| Reaction Time (hours) | 4 | 70% | 8 | 75% | 24 | 65% (degradation observed) |
Experimental Protocols
Synthesis of this compound
Materials:
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Dimethyl oxalate
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Hydrazine hydrate (e.g., 80% solution in water)
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Anhydrous methanol
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl oxalate (1 equivalent) in anhydrous methanol.
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Cool the solution to 0-5 °C using an ice-water bath.
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Slowly add a solution of hydrazine hydrate (1.1 equivalents) in methanol dropwise to the stirred solution of dimethyl oxalate over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Dimethyl oxalate synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.za [scielo.org.za]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Methyl Hydrazino(oxo)acetate in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyl hydrazino(oxo)acetate and related hydrazino derivatives in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant peptide-independent polymer formation and low coupling yields when using this compound. What is the likely cause?
A1: The most probable cause of these issues is the inherent reactivity of the this compound molecule itself. The compound possesses both a nucleophilic hydrazine group and an electrophilic activated ester. This bifunctionality can lead to a significant side reaction: intermolecular self-condensation or polymerization. In this side reaction, the hydrazine moiety of one molecule attacks the activated carboxyl group of another, leading to the formation of dimers, oligomers, and polymers. This process consumes the reagent, leading to low yields of the desired hydrazino-functionalized peptide, and complicates purification due to the presence of polymeric byproducts. A study on the solid-phase synthesis of α-hydrazinoacetyl peptides reported that the degree of unwanted polymerization of the activated ester during activation and coupling was significant when using a monoprotected hydrazinoacetic acid derivative.[1]
Q2: How can we prevent the self-condensation/polymerization of hydrazino(oxo)acetate derivatives during peptide coupling?
A2: The most effective strategy to prevent this side reaction is to use a protected form of hydrazinoacetic acid where the hydrazine nitrogens are masked with protecting groups, such as tert-butyloxycarbonyl (Boc). By protecting the nucleophilic hydrazine group, intermolecular reactions are suppressed, allowing for a clean coupling of the carboxylic acid to the N-terminus of the peptide. Derivatives such as N,N'-di-Boc-hydrazinoacetic acid or N,N,N'-tris(Boc)hydrazinoacetic acid are recommended.[1] These protecting groups can be removed later during the final cleavage and deprotection step.
Q3: Are there other potential side reactions to be aware of when incorporating a hydrazino moiety into a peptide?
A3: Yes, the unprotected hydrazine group is a potent nucleophile and can participate in several other undesired reactions:[2][3]
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Reaction with Scavengers: During final peptide cleavage from the resin, scavengers are used to trap reactive species like carbocations. Some scavengers may be reactive towards the hydrazine group.
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Formation of Hydrazones: If there are any residual carbonyl-containing molecules in the reaction mixture, the hydrazine can form hydrazones.[2]
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Oxidation: The hydrazide can be oxidized to an acyl azide, which is a reactive intermediate.[2] While this is sometimes a desired reaction for specific ligation chemistries, it can be an unwanted side reaction if not controlled.
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Cleavage of Peptide Bonds: Under certain conditions, hydrazine can lead to the cleavage of specific peptide bonds, such as Gly-Xaa, Xaa-Gly, and Asn-Xaa.[4]
It is highly recommended to protect the hydrazine functionality to avoid these complications.
Troubleshooting Guides
Problem: Low Yield and Presence of Insoluble Material
| Symptom | Possible Cause | Recommended Solution |
| Low yield of the desired hydrazinoacetyl-peptide. | Self-condensation/polymerization of this compound. | 1. Switch to a protected hydrazinoacetic acid derivative, such as N,N,N'-tris(Boc)hydrazinoacetic acid, for the coupling step.[1]2. Optimize coupling conditions by using a lower temperature and shorter reaction times to minimize the extent of the side reaction if an unprotected version must be used. |
| Formation of a white, insoluble precipitate in the reaction vessel. | Polymerization of the coupling reagent. | 1. Filter the reaction mixture to remove the insoluble polymer before proceeding with the workup.2. Use a protected hydrazinoacetic acid to prevent polymer formation in future syntheses. |
| Complex HPLC chromatogram with multiple, broad peaks. | Presence of oligomeric and polymeric byproducts. | 1. Purification by size-exclusion chromatography may be necessary to separate the desired peptide from high molecular weight polymers.2. Re-synthesize the peptide using a protected hydrazinoacetic acid to ensure a cleaner crude product. |
Quantitative Data Summary
The use of protecting groups on the hydrazine moiety drastically reduces the extent of self-condensation. The following table summarizes the expected impact based on findings from related studies:[1]
| Hydrazinoacetic Acid Derivative | Protection Strategy | Expected Polymerization | Expected Yield of Desired Product |
| This compound | None | High | Low to Moderate |
| Boc-NH-NH-CH₂-COOH | Mono-protected | Significant | Moderate |
| Boc-NH-N(Boc)-CH₂-COOH | Di-protected | Minimized | High |
| (Boc)₂N-N(Boc)-CH₂-COOH | Tri-protected | Suppressed | Very High |
Experimental Protocols
Protocol: Coupling of N,N,N'-tris(Boc)hydrazinoacetic acid to a Resin-Bound Peptide
This protocol describes a method to introduce a hydrazinoacetyl group at the N-terminus of a peptide synthesized on a solid support using Fmoc/tBu chemistry, while avoiding self-condensation side reactions.
1. Materials:
-
Fmoc-deprotected peptide-resin
-
N,N,N'-tris(Boc)hydrazinoacetic acid (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
2. Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve N,N,N'-tris(Boc)hydrazinoacetic acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution from step 2 and pre-activate for 5 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the activated coupling solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for an additional 1-2 hours.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
The resin is now ready for the final cleavage and deprotection. The Boc groups on the hydrazine will be removed concurrently with the side-chain protecting groups during the standard TFA cleavage cocktail treatment.
Visualizations
References
Technical Support Center: Reaction Monitoring of Methyl Hydrazino(oxo)acetate
This guide provides troubleshooting advice and detailed protocols for researchers monitoring reactions involving Methyl hydrazino(oxo)acetate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of reactions with this compound and its derivatives.
Troubleshooting Thin-Layer Chromatography (TLC)
Q1: Why are the spots for my starting material and product streaking on the TLC plate?
A1: Spot streaking is a common issue, often caused by the following:
-
Sample Overloading: Applying too much sample to the plate is a primary cause. Prepare a more dilute solution of your reaction mixture and re-spot the TLC plate.[1][2][3]
-
High Polarity: this compound and related hydrazide compounds are highly polar. This can lead to strong interactions with the silica gel (the stationary phase), causing streaking.[1][4] To mitigate this, try adding a small amount (0.5-2%) of a modifier like triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) to your mobile phase.[1]
-
Inadequate Mobile Phase: If the mobile phase is not polar enough, the compounds will not move sufficiently from the baseline, which can appear as a streak. Conversely, if it's too polar, compounds may travel with the solvent front. Adjust the solvent system polarity to achieve a retention factor (R_f) between 0.2 and 0.8.[1]
-
Sample Solubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves up the plate.[2] Ensure your chosen eluent is a good solvent for all components.
Q2: My starting material spot remains on the baseline and the R_f value is near zero. What should I do?
A2: An R_f value near zero indicates that your compound is too polar for the current mobile phase.[1][4] You need to increase the polarity of your eluent. For example, if you are using a 4:1 Hexane:Ethyl Acetate system, try increasing the proportion of ethyl acetate to 2:1 or 1:1. For very polar compounds, a solvent system like 10% methanol in dichloromethane might be necessary.[5]
Q3: I can't see any spots on my TLC plate after development, even under a UV lamp.
A3: This can happen for several reasons:
-
Non-UV Active Compounds: Your compounds may not be UV-sensitive.[1] Hydrazones derived from aldehydes and hydrazines are often colored or UV-active, but the starting materials may not be. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain or p-anisaldehyde stain are often effective for visualizing hydrazides and hydrazones.
-
Sample is Too Dilute: The concentration of your analyte might be too low to be detected.[1][3] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][3]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of eluting up the plate.[1][3]
-
Compound Volatility: The compound may have evaporated from the plate, although this is less common for polar hydrazides.[1]
Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)
Q1: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A1: Poor peak shape is a frequent problem in LC-MS.
-
Secondary Interactions: Hydrazine moieties can have secondary interactions with residual silanols on the silica-based column packing, leading to peak tailing.[6] Adding a small amount of an acid (like formic acid) and a buffer salt (like ammonium formate) to your mobile phase can mask these silanols and improve peak shape.[6]
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including broadening and splitting.[7][8] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Failure: Over time, columns can become contaminated or develop voids at the inlet, leading to distorted peaks for all analytes.[7][9][10] Try flushing the column or replacing it with a new one. Using a guard column can help extend the life of your analytical column.[10]
Q2: I am not detecting the expected mass for my product. What could be the issue?
A2: Failure to detect the target mass can be due to several factors:
-
Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (Positive or Negative). For hydrazine-containing compounds, Electrospray Ionization (ESI) in positive mode is typically effective, looking for the protonated molecule [M+H]⁺. Also, consider adduct formation, such as with sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺.
-
Derivatization: For challenging analyses, derivatization can improve ionization efficiency and chromatographic performance.[11][12][13] For example, reacting the hydrazine moiety with an aldehyde can form a more easily ionizable hydrazone.[14]
-
Reaction Failure: It's possible the desired reaction has not occurred or is proceeding in very low yield. Use the TLC and LC (UV trace) data to confirm the consumption of starting material and the appearance of a new product spot/peak before focusing solely on the mass data.
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Use a pencil to lightly draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench it if necessary (e.g., with a small amount of water or buffer) and dilute it with a suitable solvent (e.g., ethyl acetate or methanol) to an appropriate concentration.
-
Spotting: Use a capillary tube to spot the diluted reaction mixture on the baseline. Also spot the starting material(s) and a co-spot (starting material and reaction mixture in the same lane) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If spots are not visible, use a chemical stain (e.g., dip the plate in a potassium permanganate solution).
-
Analysis: Calculate the R_f value for each spot (R_f = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Sample Quenching & Dilution: Take a small aliquot (e.g., 10 µL) from the reaction. Quench the reaction by diluting it significantly into a vial containing a large volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This stops the reaction and prepares the sample for injection.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the LC system.[7]
-
Injection: Transfer the filtered sample to an appropriate autosampler vial.
-
Method Setup: Set up the LC-MS method with a suitable gradient, column (e.g., C18), and mass spectrometer settings. For initial analysis, a broad scan range (e.g., m/z 100-1000) in both positive and negative ESI modes is recommended to find the parent ion of the expected product.
Data Presentation
Data from TLC and LC-MS should be recorded systematically to track reaction progress.
Table 1: Example TLC Data for a Reaction Reaction: Aldehyde + this compound → Hydrazone Product
| Time Point | Starting Material R_f (Aldehyde) | Starting Material R_f (Hydrazide) | Product R_f (Hydrazone) |
| 0 hr | 0.75 | 0.15 | - |
| 1 hr | 0.75 (faint) | 0.15 (faint) | 0.50 |
| 2 hr | - | - | 0.50 |
| Mobile Phase: 1:1 Hexane:Ethyl Acetate |
Table 2: Example LC-MS Data for Reaction Components Column: C18 reverse-phase; Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid
| Compound | Retention Time (min) | Expected Mass [M+H]⁺ (m/z) | Observed Mass [M+H]⁺ (m/z) |
| This compound | 1.8 | 119.04 | 119.04 |
| Benzaldehyde (Example) | 5.2 | 107.05 | 107.05 |
| Product Hydrazone | 6.5 | 207.08 | 207.08 |
Visualized Workflows and Pathways
Workflow for Reaction Monitoring
The following diagram outlines the general workflow for taking a sample from a reaction and analyzing it by both TLC and LC-MS to determine its progress.
Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.
Logical Relationship: Hydrazone Formation
This diagram illustrates the logical relationship in a typical reaction of this compound with an aldehyde or ketone to form a hydrazone product, which is a common application for this reagent.
Caption: Logical pathway for the formation of a hydrazone from an aldehyde/ketone.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling and Disposal of "Methyl hydrazino(oxo)acetate" Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of "Methyl hydrazino(oxo)acetate" waste. Given the limited specific data for this compound, the following recommendations are based on guidelines for hydrazine and its derivatives. Always consult your institution's safety protocols and local regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with "this compound"?
A1: "this compound" is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
As a hydrazine derivative, it should be handled with extreme caution, as related compounds are known to be corrosive, carcinogenic, and reactive.[4][5]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[6][7]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][8]
Q3: What personal protective equipment (PPE) is required when handling "this compound"?
A3: Due to its hazardous nature, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][8]
-
Eye Protection: Tightly fitting safety goggles and a face shield.[4][5][8]
-
Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes.[5][8]
-
Respiratory Protection: All handling of "this compound" should be conducted in a certified chemical fume hood.[4][5][6]
Q4: How should "this compound" waste be stored prior to disposal?
A4: "this compound" waste should be stored in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents and acids.[8] The waste container must be clearly labeled as "Hazardous Waste: this compound" and include appropriate hazard pictograms (e.g., toxic, corrosive, irritant).[4][8] Use secondary containment to prevent spills.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Faint ammonia-like odor detected in the lab. | Potential vapor leak from the waste container or a small spill. Hydrazine compounds can have an odor threshold of 3-5 ppm, which is above the safe exposure limit.[9][10] | Immediately evacuate the area and notify your supervisor and Environmental Health & Safety (EHS) department. Do not attempt to clean up a spill, even a small one.[4][5] Ensure the fume hood is functioning correctly. |
| Visible degradation or discoloration of the waste container. | Hydrazine solutions can attack certain materials like rubber and cork over time.[9] | Transfer the waste to a new, compatible container in a fume hood. Ensure the new container is properly labeled. Consult your EHS for approved container materials. |
| Unexpected heat generation from the waste container. | Contamination with an incompatible substance (e.g., oxidizing agent, acid, metal oxides) may be causing a reaction.[9] | Do not handle the container. Evacuate the immediate area and inform your supervisor and EHS. Be prepared for the possibility of a fire or explosion.[9] |
Experimental Protocols: Waste Neutralization
Important Note: These are general protocols for hydrazine derivatives. The reactivity of "this compound" may vary. Always perform a small-scale test neutralization in a controlled environment before treating a larger volume of waste. All steps must be performed in a chemical fume hood with appropriate PPE.
Protocol 1: Neutralization with Sodium Hypochlorite (Bleach)
This method is effective for dilute hydrazine solutions.
Materials:
-
"this compound" waste, diluted to <5% concentration with water.
-
Sodium hypochlorite (NaOCl) solution (<5% available chlorine, e.g., household bleach).[9]
-
Large, appropriate chemical-resistant container.
-
Stirring mechanism.
-
pH indicator strips.
Procedure:
-
Carefully dilute the "this compound" waste with water to a concentration of 5% or less in a large container. This is crucial to control the exothermic reaction.[9][11]
-
Slowly add an equal volume of the <5% sodium hypochlorite solution to the diluted waste while stirring continuously.[9]
-
Monitor the reaction. Bubbling (nitrogen gas evolution) and a temperature increase are expected. Add the hypochlorite solution in small increments to manage the reaction rate.
-
After the initial reaction subsides, continue to add small amounts of the hypochlorite solution until no further bubbling is observed.[12]
-
Adjust the pH of the final solution to between 5 and 8.[9]
-
Test for the complete destruction of hydrazine. This may require specific analytical methods available through your EHS department.
-
Dispose of the neutralized solution in accordance with local, state, and federal regulations.[9]
Protocol 2: Neutralization with Alpha-Ketoglutaric Acid (AKGA)
This method is considered safer than using bleach as it produces relatively harmless and stable byproducts.[13]
Materials:
-
"this compound" waste.
-
Alpha-ketoglutaric acid (AKGA).
-
Water.
-
Appropriate chemical-resistant container.
-
Stirring mechanism.
Procedure:
-
Prepare an aqueous solution of AKGA. The exact concentration may need to be optimized, but research has shown it to be effective in neutralizing pure hydrazine.[13]
-
Slowly add the AKGA solution to the "this compound" waste while stirring.
-
Allow the reaction to proceed. Studies with pure hydrazine show 99% neutralization within 15 minutes.[13] The reaction produces water and a pyridazinecarboxylic acid derivative, which is relatively harmless.[13]
-
Once the reaction is complete, the resulting solution should be disposed of according to institutional and local guidelines.
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) for Hydrazine (8-hour TWA) | 1.0 ppm | [9][14] |
| ACGIH Threshold Limit Value (TLV) for Hydrazine (8-hour TWA) | 0.01 ppm | [9][14] |
| NIOSH Recommended Exposure Limit (REL) for Hydrazine (2-hour) | 0.03 ppm | [14] |
| Hydrazine Odor Threshold | 3-5 ppm | [9][10] |
| Flammable Limits of Hydrazine Vapor in Air | 4.7% to 100% by volume | [9][10] |
| Recommended Dilution for Neutralization | < 5% hydrazine solution | [9][11] |
Visual Workflow for Waste Disposal
Caption: Workflow for the safe disposal of "this compound" waste.
References
- 1. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. arxada.com [arxada.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 14. nj.gov [nj.gov]
Technical Support Center: Quenching Unreacted Methyl Hydrazino(oxo)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals regarding the quenching of unreacted "Methyl hydrazino(oxo)acetate" (also known as methyl hydrazinocarboxylate) in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Unreacted this compound, like many hydrazine derivatives, can pose safety risks and interfere with subsequent reaction steps or product purification. Quenching neutralizes the reactive hydrazine moiety, converting it into a more stable and less hazardous compound. This ensures the safety of the experimental workflow and the integrity of the final product.
Q2: What are the primary methods for quenching residual this compound?
A2: The most common strategies for quenching hydrazine derivatives fall into two main categories:
-
Reaction with a carbonyl compound: Aldehydes and ketones, such as acetone, react with the hydrazine group to form stable hydrazones.
-
Oxidative decomposition: Oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide can be used to decompose the hydrazine moiety into nitrogen gas and water.
The choice of method depends on the stability of your desired product and other components in the reaction mixture to the quenching agent and conditions.
Q3: How can I determine if all the this compound has been quenched?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material. A specific staining agent that visualizes hydrazine compounds can be used. Additionally, High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of the reaction progress.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Incomplete Quenching | Insufficient amount of quenching agent. | Add the quenching agent in slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the initial amount of this compound. |
| Low reaction temperature. | For quenching with acetone, the reaction is typically performed at room temperature. For oxidative quenching, the temperature may need to be controlled to prevent exothermic reactions. | |
| Short reaction time. | Allow the quenching reaction to proceed for an adequate amount of time. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable. | |
| Degradation of Desired Product | The quenching agent is too harsh or non-selective. | If your product is sensitive to oxidation, consider using a milder quenching method like reaction with acetone. If using an oxidant, carefully control the temperature and stoichiometry. |
| pH of the reaction mixture is not optimal. | The stability of your product may be pH-dependent. Adjust the pH of the reaction mixture before and during quenching, if necessary. | |
| Difficulty in Removing Quenching Byproducts | The chosen quenching agent forms byproducts that are difficult to separate from the desired product. | Select a quenching agent that forms byproducts with significantly different physical properties (e.g., solubility, volatility) from your product to facilitate purification. |
Experimental Protocols
Protocol 1: Quenching with Acetone
This method is generally mild and suitable for products that are sensitive to oxidation.
Materials:
-
Reaction mixture containing unreacted this compound
-
Acetone
-
Appropriate solvent for workup (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add a slight molar excess (1.1 - 1.5 equivalents) of acetone to the stirred reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the spot corresponding to this compound is no longer visible.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Sodium Hypochlorite (Bleach)
This oxidative method is effective but should be used with caution, especially if the desired product is sensitive to oxidation.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Sodium bisulfite solution (saturated, aqueous)
-
Appropriate solvent for workup
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise to the vigorously stirred reaction mixture. A slight molar excess relative to the residual this compound is typically required. The reaction can be exothermic.
-
Stir the mixture at 0-5 °C for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the excess hypochlorite by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with potassium iodide-starch paper is obtained.
-
Perform an aqueous workup by extracting the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
Analytical Method: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plate (silica gel 60 F254)
-
Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes)
-
Potassium permanganate (KMnO4) stain
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate.
-
Develop the plate in a chamber with the chosen eluent system.
-
After the solvent front has reached a suitable height, remove the plate and dry it.
-
Visualize the spots under UV light (254 nm). This compound may or may not be UV active.
-
Dip the plate into a potassium permanganate stain solution and gently heat with a heat gun. Hydrazine derivatives will typically appear as yellow or light brown spots on a purple background. The absence of the starting material spot indicates complete reaction.
Quenching Strategy Decision Workflow
Caption: Decision workflow for selecting a quenching strategy.
Validation & Comparative
A Safer, Milder Alternative to a Classic Reaction: Methyl Hydrazino(oxo)acetate vs. Hydrazine Hydrate in the Wolff-Kishner Reduction
For researchers, scientists, and professionals in drug development, the Wolff-Kishner reduction is a cornerstone of synthetic chemistry, offering a reliable method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The traditional reliance on the highly toxic and carcinogenic hydrazine hydrate, however, has long been a significant drawback, necessitating stringent safety precautions. This guide provides an in-depth comparison of the classic Wolff-Kishner reaction using hydrazine hydrate with a modern, safer alternative employing methyl hydrazino(oxo)acetate, supported by experimental data and detailed protocols.
The Wolff-Kishner reduction, first reported independently by Nikolai Kishner and Ludwig Wolff in the early 20th century, typically involves the condensation of a carbonyl compound with hydrazine to form a hydrazone, which is then heated in the presence of a strong base to yield the alkane and nitrogen gas.[1] The harsh reaction conditions, including high temperatures and the use of a hazardous reagent, have spurred the development of modified procedures. One of the most significant advancements is the use of this compound as a hydrazine surrogate, offering a safer and more practical approach to this classic transformation.[2]
Performance Comparison: A Quantitative Look
The efficacy of this compound as a substitute for hydrazine hydrate in the Wolff-Kishner reaction is best illustrated through a direct comparison of their performance under typical reaction conditions for various substrates. The following table summarizes key quantitative data for the reduction of selected aromatic ketones.
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Acetophenone | Hydrazine Hydrate | KOH | Diethylene Glycol | ~200 | 3-5 | ~78 | [3] |
| Acetophenone | This compound | KOH | Triethylene Glycol | 140 | 4 | 85 | [2][4] |
| 4-Methoxyacetophenone | Hydrazine Hydrate | KOH | Diethylene Glycol | ~200 | 3-5 | Not Reported | - |
| 4-Methoxyacetophenone | This compound | KOH | Triethylene Glycol | 140 | 4 | 82 | [2][4] |
| 4-Nitroacetophenone | Hydrazine Hydrate | - | - | - | - | Reduction of nitro group | [5][6] |
| 4-Nitroacetophenone | This compound | KOH | Triethylene Glycol | 140 | 4 | 75 | [2][4] |
Key Observations:
-
Comparable to Superior Yields: For substrates like acetophenone, this compound provides a slightly higher yield under milder temperature conditions.
-
Milder Reaction Temperature: The use of this compound allows for a significantly lower reaction temperature (140 °C) compared to the typical high temperatures required for the Huang-Minlon modification of the Wolff-Kishner reaction (~200 °C).[2][7]
-
Chemoselectivity: A critical advantage of this compound is its chemoselectivity. In the case of 4-nitroacetophenone, the traditional method with hydrazine hydrate readily reduces the nitro group.[5][6] In contrast, the this compound method selectively reduces the carbonyl group while leaving the nitro group intact, a crucial feature for the synthesis of complex molecules.[2][4]
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for the Wolff-Kishner reduction using both hydrazine hydrate (Huang-Minlon modification) and this compound.
Protocol 1: Wolff-Kishner Reduction using Hydrazine Hydrate (Huang-Minlon Modification)
This procedure is adapted from a standard protocol for the reduction of acetophenone.[3]
Materials:
-
Acetophenone
-
Diethylene glycol
-
90% Hydrazine hydrate
-
Potassium hydroxide pellets
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500 mL Claisen flask equipped with a reflux condenser and a thermometer, combine 36.0 g of redistilled acetophenone, 300 mL of diethylene glycol, 30 mL of 90% hydrazine hydrate, and 40 g of potassium hydroxide pellets.
-
Heat the mixture on a boiling water bath until most of the potassium hydroxide has dissolved, then reflux for one hour.
-
Arrange the apparatus for distillation and distill the mixture until the temperature of the reaction mixture rises to 175 °C.
-
Replace the condenser and continue to reflux the reaction mixture for an additional 3 hours.
-
After cooling, separate the upper hydrocarbon layer from the distillate and extract the aqueous layer twice with 20 mL portions of ether.
-
Dry the combined upper layer and ethereal extracts with anhydrous magnesium sulfate.
-
Remove the ether by distillation on a water bath and distill the residue to collect the ethylbenzene product at 135-136 °C.
Protocol 2: Wolff-Kishner Reduction using this compound
This two-step procedure is based on the method developed by Cranwell et al.[1][2]
Step 1: Formation of the Carbomethoxyhydrazone
Materials:
-
Aldehyde or ketone
-
Ethanol
-
Methyl hydrazinocarboxylate
-
Acetic acid
Procedure:
-
To a solution of the aldehyde or ketone (1.0 g) in ethanol (5–10 mL), add methyl hydrazinocarboxylate (1.3 equivalents) followed by a few drops of acetic acid.
-
Heat the reaction mixture at reflux overnight and then cool to room temperature.
-
The carbomethoxyhydrazone can be purified by recrystallization or flash column chromatography.
Step 2: Decomposition of the Carbomethoxyhydrazone
Materials:
-
Carbomethoxyhydrazone
-
Potassium hydroxide
-
Triethylene glycol
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve potassium hydroxide (4 equivalents) in triethylene glycol (5 mL) and heat the solution to 100 °C.
-
Add the carbomethoxyhydrazone (0.5 g) in one portion and heat the reaction mixture at 140 °C for 4 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography.
Visualizing the Pathways and Comparison
The following diagrams, created using Graphviz, illustrate the general mechanism of the Wolff-Kishner reaction and the comparative workflow of the two methods.
Caption: General mechanism of the Wolff-Kishner reduction.
Caption: Comparative workflow of the two Wolff-Kishner methods.
Conclusion
The use of this compound presents a compelling alternative to the traditional Wolff-Kishner reduction with hydrazine hydrate. The primary advantage lies in the significantly improved safety profile, mitigating the risks associated with the handling of highly toxic and carcinogenic hydrazine.[2] Furthermore, the experimental data indicates that this modern approach offers comparable, and in some cases superior, yields under milder reaction conditions. The enhanced chemoselectivity, as demonstrated by the selective reduction of a carbonyl group in the presence of a nitro group, further broadens the synthetic utility of the Wolff-Kishner reaction. For researchers in drug development and other areas of chemical synthesis, the adoption of this compound represents a significant step towards safer, more efficient, and more selective chemical transformations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hydrazine [organic-chemistry.org]
- 3. Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
A Comparative Analysis of Methyl Hydrazino(oxo)acetate and Semicarbazide for Researchers
In the landscape of drug discovery and synthetic chemistry, the exploration of reactive nitrogen-containing compounds is of paramount importance. This guide provides a comparative study of two such molecules: Methyl hydrazino(oxo)acetate and semicarbazide. While semicarbazide is a well-documented compound with a broad spectrum of applications, publicly available data on this compound is notably scarce. This guide will therefore offer a comprehensive overview of semicarbazide, drawing on extensive experimental data, and present the available information for this compound, highlighting areas for future research.
I. Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. Semicarbazide is a water-soluble white solid, while this compound's properties are primarily based on computational predictions.
| Property | This compound | Semicarbazide |
| IUPAC Name | methyl 2-hydrazinyl-2-oxoacetate[1] | Aminourea[2] |
| Molecular Formula | C3H6N2O3[1] | CH5N3O[2] |
| Molecular Weight | 118.09 g/mol [1] | 75.071 g·mol−1[2] |
| CAS Number | 63970-76-3[1] | 57-56-7[2] |
| Melting Point | Not available | 96 °C (205 °F; 369 K)[2] |
| Solubility | Not available | Water-soluble[2] |
| Appearance | Not available | White solid[2] |
II. Synthesis and Reactivity
Semicarbazide is commonly synthesized by reacting urea with hydrazine.[2] The primary reactive site of semicarbazide is the terminal -NH2 group of the hydrazine moiety, which acts as a nucleophile.[3] This reactivity is fundamental to its most common application: the formation of semicarbazones through condensation with aldehydes and ketones.[2] Semicarbazones are often crystalline solids with sharp melting points, making them useful for the identification and characterization of carbonyl compounds.[3]
This compound , based on its structure as an acylhydrazide, is expected to exhibit similar reactivity. The hydrazine moiety's terminal amine group is anticipated to be the primary nucleophilic center. However, without experimental data, its specific reaction kinetics and substrate scope remain speculative.
General Reaction Scheme: Semicarbazone Formation
Caption: General reaction for the formation of a semicarbazone.
III. Biological Activities and Applications
The derivatives of semicarbazide , particularly semicarbazones, have garnered significant attention in medicinal chemistry due to their wide array of biological activities. These include:
-
Anticancer Activity: Semicarbazone derivatives have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or disrupting the cell cycle.[1][4]
-
Antimicrobial Activity: Many semicarbazone derivatives exhibit potential as antibacterial and antifungal agents.[4]
-
Anticonvulsant Properties: Certain semicarbazones have demonstrated anticonvulsant effects.[1]
-
Enzyme Inhibition: Semicarbazide derivatives have been shown to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) and α-glucosidase, suggesting potential applications in metabolic disorders.[4]
The biological activities of semicarbazones are often attributed to the azomethine group (-C=N-), which is considered a crucial pharmacophore.[1] The versatility of the semicarbazone scaffold allows for structural modifications to optimize therapeutic potential.[1]
Conversely, there is a lack of published research on the biological activities of this compound . Its structural similarity to other hydrazide-containing compounds suggests potential for biological activity, but this remains an un-investigated area.
IV. Experimental Protocols
Synthesis of Semicarbazones: A General Protocol
This protocol describes a general method for the synthesis of semicarbazone derivatives from an aldehyde or ketone and semicarbazide hydrochloride.
Materials:
-
Aldehyde or Ketone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve the aldehyde or ketone in ethanol.
-
In a separate flask, dissolve an equimolar amount of semicarbazide hydrochloride and a slight excess of sodium acetate in water.
-
Add the semicarbazide solution to the aldehyde/ketone solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
The resulting semicarbazone precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of semicarbazone derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Semicarbazone derivative (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the semicarbazone derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
V. Signaling Pathways and Mechanisms
The anticancer activity of some semicarbazone derivatives is linked to the induction of apoptosis through the intrinsic or mitochondrial pathway.[1] This process involves the depolarization of the mitochondrial membrane and the subsequent release of pro-apoptotic proteins.
Caption: Simplified pathway of semicarbazone-induced apoptosis.
VI. Conclusion and Future Directions
This comparative guide highlights the extensive research and established utility of semicarbazide and its derivatives in various scientific fields, particularly in medicinal chemistry. The wealth of experimental data supports its role as a versatile scaffold for developing new therapeutic agents.
In stark contrast, this compound remains a largely unexplored compound. While its chemical structure suggests potential for interesting reactivity and biological activity, a significant research gap exists. Future studies should focus on establishing reliable synthetic routes for this compound and its derivatives, followed by a thorough investigation of their reactivity profiles and a systematic screening for biological activities. Such research would be crucial to determine if this compound can serve as a viable alternative or a complementary building block to the well-established semicarbazide in the development of novel chemical entities.
References
A Comparative Guide to Derivatization Reagents for Mass Spectrometry: Featuring Methyl hydrazino(oxo)acetate and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of mass spectrometry, the sensitive and accurate quantification of small molecules is paramount. Carbonyl-containing compounds, such as aldehydes and ketones, are often challenging to analyze directly due to their poor ionization efficiency. Chemical derivatization presents a powerful strategy to overcome this limitation by introducing a readily ionizable tag, thereby enhancing detection sensitivity and improving chromatographic separation. This guide provides a comprehensive comparison of "Methyl hydrazino(oxo)acetate" as a potential derivatization reagent against well-established alternatives, supported by experimental data and detailed protocols.
Introduction to Derivatization in Mass Spectrometry
Chemical derivatization is a technique used to modify an analyte to produce a new compound with properties that are more amenable to a particular analytical method.[1] In mass spectrometry, derivatization is primarily employed to:
-
Enhance Ionization Efficiency: By introducing a permanently charged or easily ionizable group, the sensitivity of detection by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be significantly increased.[2]
-
Improve Chromatographic Separation: Modifying the polarity of an analyte can lead to better resolution in liquid chromatography (LC) or gas chromatography (GC).[1]
-
Increase Specificity and Reduce Matrix Effects: Derivatization can target specific functional groups, allowing for selective analysis of compounds in complex biological matrices.[3]
-
Facilitate Structural Elucidation: The fragmentation pattern of the derivatized analyte in tandem mass spectrometry (MS/MS) can provide valuable structural information.[4]
This guide focuses on reagents targeting the carbonyl functional group, a common moiety in many biologically and pharmaceutically relevant molecules.
Comparison of Derivatization Reagents
While direct experimental data for "this compound" in mass spectrometry applications is not extensively published, its chemical structure—containing a hydrazine group—suggests its potential as a derivatization reagent for carbonyl compounds. The hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazones.
Here, we compare its theoretical potential with the proven performance of three widely used derivatization reagents: Girard's Reagent T, 2,4-Dinitrophenylhydrazine (DNPH), and 2-hydrazino-1-methylpyridine.
| Feature | This compound (Predicted) | Girard's Reagent T | 2,4-Dinitrophenylhydrazine (DNPH) | 2-hydrazino-1-methylpyridine (HMP) |
| Target Analytes | Aldehydes, Ketones | Aldehydes, Ketones, Steroids, Sugars[5] | Aldehydes, Ketones[1][6] | Oxosteroids[7][8] |
| Ionization Enhancement | Expected to improve ionization in positive ion mode. | Introduces a pre-charged quaternary ammonium group for excellent positive ion mode detection.[5] | Enhances detection in negative ion mode (APPI-MS) or after further modification.[4][9] | Introduces a permanently charged pyridinium group for high sensitivity in positive ion mode.[7] |
| Typical MS Technique | LC-MS | LC-ESI-MS, MALDI-MS[5] | LC-UV, LC-APCI-MS, LC-APPI-MS, GC-MS[9][10] | LC-ESI-MS/MS[7][8] |
| Reaction Conditions | Likely mild acidic conditions. | Mild acidic conditions.[5] | Acidic conditions.[6] | 60°C for 1 hour.[8] |
| Selectivity | Selective for carbonyl groups. | Selective for carbonyl groups.[5] | Selective for carbonyl groups.[6] | Highly sensitive for mono-oxosteroids.[8] |
| Signal Enhancement | Unknown | Significant, can be over 20-fold for certain analytes.[5] | Substantial, especially with APPI-MS.[9] | 70 to 1600-fold for mono-oxosteroids.[8] |
| Limitations | Performance and potential byproducts are not well-documented. | May not be suitable for all carbonyl compounds. | Can form multiple isomers; derivatives may require specific ionization techniques for optimal sensitivity. | Unsuitable for di-oxosteroids.[8] |
Experimental Protocols
Below are generalized experimental protocols for derivatization of carbonyl compounds for mass spectrometry analysis. Note: Optimal conditions should be determined empirically for each specific analyte and matrix.
General Derivatization Protocol with a Hydrazine-Based Reagent (e.g., this compound)
This protocol is a general guideline based on typical reactions of hydrazine derivatives with carbonyls.
Materials:
-
Analyte solution (in a suitable solvent like methanol or acetonitrile)
-
Derivatization reagent solution (e.g., 10 mg/mL this compound in methanol)
-
Acid catalyst (e.g., 1% acetic acid in methanol)
-
Reaction vial
-
Heating block or water bath
-
LC-MS grade solvents for dilution
Procedure:
-
To 100 µL of the analyte solution in a reaction vial, add 100 µL of the derivatization reagent solution.
-
Add 10 µL of the acid catalyst.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
Allow the reaction to cool to room temperature.
-
Dilute the sample with an appropriate solvent (e.g., mobile phase) to the desired concentration for LC-MS analysis.
Protocol for Derivatization with Girard's Reagent T
This protocol is adapted from methods used for the analysis of steroids and other carbonyls.[5]
Materials:
-
Analyte solution
-
Girard's Reagent T solution (10 mg/mL in methanol containing 5% acetic acid)
-
Reaction vial
-
Heating block
-
LC-MS grade solvents
Procedure:
-
Evaporate the solvent from the analyte sample under a stream of nitrogen if necessary.
-
Reconstitute the residue in 100 µL of the Girard's Reagent T solution.
-
Vortex to ensure complete dissolution.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute with the initial mobile phase for LC-MS analysis.
Protocol for Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a standard method for the analysis of aldehydes and ketones.[6][10]
Materials:
-
Analyte solution
-
DNPH solution (e.g., 1 mg/mL in acetonitrile with 1% concentrated sulfuric acid)
-
Reaction vial
-
LC-MS grade solvents
Procedure:
-
To 1 mL of the analyte solution, add 1 mL of the DNPH solution.
-
Mix thoroughly and allow the reaction to proceed at room temperature for 1 hour.
-
The resulting hydrazone derivatives can be directly analyzed by LC-MS or extracted using a solid-phase extraction (SPE) cartridge for sample cleanup and concentration.
-
Dilute the final extract to a suitable concentration for analysis.
Visualizing the Workflow and Reactions
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the chemical reactions of the discussed derivatization reagents.
Caption: General experimental workflow for derivatization followed by LC-MS/MS analysis.
Caption: Chemical reactions of carbonyl compounds with different derivatization reagents.
Conclusion
The choice of a derivatization reagent is critical for the successful mass spectrometric analysis of carbonyl-containing compounds. While established reagents like Girard's Reagent T, DNPH, and 2-hydrazino-1-methylpyridine offer proven methodologies with significant sensitivity enhancements, the exploration of novel reagents is crucial for advancing analytical capabilities. "this compound," based on its chemical structure, presents a promising, yet unvalidated, candidate for such applications. Its smaller size compared to other reagents might offer advantages in terms of chromatographic behavior and fragmentation patterns.
Researchers are encouraged to consider the specific requirements of their analytes and instrumentation when selecting a derivatization strategy. The protocols and comparative data presented in this guide serve as a valuable resource for developing robust and sensitive analytical methods for the quantification of carbonyl compounds in various scientific and industrial settings. Further investigation into the derivatization performance of "this compound" is warranted to fully assess its potential in the field of mass spectrometry.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of Hydrazino(oxo)acetate Chemistry in Bioconjugation: A Comparative Guide to Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical determinant for the success of bioconjugation, influencing the stability, functionality, and analytical outcomes of the resulting protein complexes. This guide provides a comprehensive comparison of Methyl hydrazino(oxo)acetate, as a representative of hydrazide-based crosslinkers, with other widely used agents. The comparative analysis is supported by available experimental data and detailed methodologies to inform experimental design and application.
Introduction to Crosslinking Chemistries
Chemical crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing therapeutic conjugates, and constructing intricate biomaterials. These reagents function by forming covalent bonds between specific amino acid residues on one or more protein molecules. The choice of crosslinker is dictated by several factors, including the target functional groups, the desired stability of the linkage, and the chemical environment of the reaction.
This guide focuses on comparing the efficacy of hydrazide-based crosslinking, exemplified by the reactivity of a hydrazino(oxo)acetate moiety, against two stalwart classes of crosslinkers: carbodiimides (e.g., EDC in conjunction with NHS) and aldehydes (e.g., glutaraldehyde).
Mechanism of Action: Hydrazide-Based Crosslinking
This compound belongs to the class of hydrazide-containing crosslinkers. The reactive hydrazide group (-NH-NH2) targets carbonyl groups, specifically aldehydes and ketones, to form a stable hydrazone bond.[1] This reaction is a condensation reaction where a molecule of water is eliminated.[1]
For glycoproteins, the carbohydrate moieties can be gently oxidized using sodium periodate (NaIO4) to generate aldehyde groups, which then become specific targets for hydrazide crosslinkers.[2] This specificity allows for site-directed conjugation, which is particularly advantageous for preserving the native function of proteins like antibodies, where the glycosylation sites are often located away from the antigen-binding regions.[2]
Below is a diagram illustrating the general mechanism of hydrazone bond formation.
Caption: Mechanism of hydrazone bond formation.
Comparative Analysis of Crosslinker Performance
The efficacy of a crosslinking agent can be evaluated based on several parameters, including reaction speed, stability of the resulting bond, specificity, and the potential for side reactions.
| Crosslinker Type | Target Group(s) | Spacer Arm | Bond Formed | Key Advantages | Key Disadvantages |
| This compound | Aldehydes, Ketones | Variable (part of reagent) | Hydrazone | High specificity for carbonyls; Stable bond; Good for glycoproteins.[1] | Requires presence or generation of carbonyl groups. |
| EDC / NHS | Carboxyls, Primary Amines | Zero-length[3][4] | Amide | High efficiency; Forms direct amide bond without spacer.[5][6] | Can lead to protein polymerization; Less specific targeting.[3] |
| Glutaraldehyde | Primary Amines (Lysine) | 5-carbon spacer | Schiff base (complex) | Rapid reaction; Effective for stabilizing complexes.[7][8] | Prone to polymerization; Can introduce cytotoxicity.[6][9] |
Reaction Kinetics and Stability
-
Hydrazone Formation: The reaction between hydrazides and aldehydes to form hydrazones is efficient, and the resulting bond is considerably more stable than a Schiff base formed with a simple amine.[1][10] The stability of the hydrazone bond can be influenced by the chemical environment, with increased stability observed in certain molecular contexts.[1] Aniline has been shown to catalyze hydrazone ligation, significantly increasing the reaction rate under mild conditions.[11]
-
EDC/NHS Chemistry: EDC is a "zero-length" crosslinker that activates carboxyl groups to react with primary amines, forming a stable amide bond.[3][5] The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the reaction by creating a more stable amine-reactive intermediate.[5]
-
Glutaraldehyde Crosslinking: Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines, such as those on lysine residues.[7] While the reaction is rapid, it can lead to the formation of complex and sometimes undefined crosslinked products.[9]
Experimental Protocols
Detailed and reproducible protocols are essential for successful crosslinking experiments. Below are generalized methodologies for the crosslinkers discussed.
Protocol 1: Crosslinking of Glycoproteins using a Hydrazide Crosslinker
This protocol is a general guideline for the labeling of glycoproteins, such as antibodies, using a hydrazide-containing crosslinker like this compound.
Materials:
-
Glycoprotein solution (e.g., 5 mg/mL)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO4) solution (20 mM in acetate buffer, freshly prepared)
-
Hydrazide crosslinker solution (e.g., 50 mM in DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Oxidation of Glycoprotein:
-
Removal of Excess Periodate:
-
Immediately after incubation, remove the excess sodium periodate and byproducts by desalting or dialysis against sodium acetate buffer (pH 5.5).[2]
-
-
Crosslinking Reaction:
-
To the aldehyde-containing protein solution, add the hydrazide crosslinker solution. A typical starting point is a 20-fold molar excess of the hydrazide.
-
Incubate the reaction mixture for 2 hours at room temperature.[2]
-
-
Purification:
-
Purify the crosslinked protein conjugate using a desalting column or dialysis to remove excess crosslinker and byproducts.[2]
-
Protocol 2: Two-Step Protein Crosslinking using EDC and Sulfo-NHS
This protocol describes the coupling of two proteins by first activating the carboxyl groups on one protein and then reacting it with the primary amines on the second protein.
Materials:
-
Protein #1 (to be activated)
-
Protein #2 (containing primary amines)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Protein #1:
-
Removal of Excess Reagents (Optional but Recommended):
-
Pass the activated protein solution through a desalting column equilibrated with the Coupling Buffer to remove excess EDC and Sulfo-NHS.[13]
-
-
Conjugation to Protein #2:
-
Quenching:
-
Add the quenching solution to a final concentration of 10-20 mM to stop the reaction by reacting with any remaining active esters.[12]
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis.
-
Protocol 3: One-Step Protein Crosslinking using Glutaraldehyde
This is a general protocol for crosslinking proteins in solution using glutaraldehyde. The concentration and reaction time may need to be optimized for specific applications.
Materials:
-
Protein solution (50-100 µg in 100 µL)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5-8.0; avoid amine-containing buffers like Tris)[7][15]
-
Glutaraldehyde solution (e.g., 2.5% stock solution, freshly prepared)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
Procedure:
-
Sample Preparation:
-
Prepare the protein solution in the appropriate amine-free reaction buffer.[7]
-
-
Crosslinking Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to stop the crosslinking reaction.[7]
-
-
Analysis:
-
The crosslinked products can be analyzed by methods such as SDS-PAGE to observe the formation of higher molecular weight species.[7]
-
Visualization of an Experimental Workflow
Crosslinking is a foundational technique in studies of protein-protein interactions. The following diagram illustrates a typical workflow for identifying interacting proteins using chemical crosslinking followed by mass spectrometry.
Caption: Workflow for a protein-protein interaction study.
Conclusion
The choice of a crosslinking agent has profound implications for the outcome of bioconjugation experiments. While "this compound" itself is not extensively documented in comparative studies, the underlying hydrazide chemistry offers a powerful and specific method for crosslinking, particularly for glycoproteins. Its ability to form stable hydrazone bonds with aldehyde or ketone groups provides a distinct advantage in applications requiring site-specific modification.
In contrast, EDC/NHS offers a robust "zero-length" crosslinking strategy for proteins with accessible carboxyl and amine groups, while glutaraldehyde provides a rapid but less specific means of crosslinking primary amines. The selection of the optimal crosslinker will ultimately depend on the specific proteins involved, the desired outcome of the conjugation, and the experimental constraints. This guide provides the foundational information and protocols to enable researchers to make an informed decision for their specific application in drug development and proteomic research.
References
- 1. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. fgsc.net [fgsc.net]
- 8. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaraldehyde is an effective cross-linker for production of antibodies against advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. covachem.com [covachem.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 16. researchgate.net [researchgate.net]
"Methyl hydrazino(oxo)acetate" in comparative proteomics studies
For researchers, scientists, and drug development professionals, the study of protein carbonylation—a key biomarker for oxidative stress—is critical for understanding disease mechanisms and developing novel therapeutics. While the specific reagent "methyl hydrazino(oxo)acetate" is not widely documented in comparative proteomics literature, its core reactive group, a hydrazine, is central to a class of chemical probes designed to label and quantify protein carbonyls. This guide provides a comparative overview of the primary carbonyl-reactive probes used in proteomics, supported by experimental insights.
Protein carbonylation is an irreversible post-translational modification resulting from oxidative damage to amino acid side chains (proline, arginine, lysine, threonine) or the addition of lipid peroxidation products.[1] The detection and quantification of these modifications require chemical derivatization of the resulting aldehyde and ketone groups.[2][3] The most common methods rely on reagents that form stable hydrazone or oxime linkages with carbonyls.
Comparison of Carbonyl-Reactive Probes
The selection of a chemical probe for comparative proteomics depends on the experimental goals, the sample type, and the downstream analytical method (e.g., gel-based imaging, immunoblotting, or mass spectrometry). The most widely used probes are summarized below.
| Probe/Reagent Class | Structure/Reactive Group | Primary Application(s) | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Spectrophotometry, Immunoblotting (Western Blot), ELISA[2][4][5] | Well-established, commercially available kits (OxyBlot), chromophoric adduct for easy detection[5] | Derivatization can affect protein mobility in gels, may interfere with mass spectrometry identification[6] |
| Biotin Hydrazide (BHZ) | Hydrazine-Biotin | Affinity Enrichment (Avidin/Streptavidin)[7] | Enables selective enrichment of carbonylated proteins/peptides, reducing sample complexity for MS analysis[7][8] | Biotin is a large tag, potential for non-specific binding, harsh elution conditions may be required.[2] |
| Fluorescent Probes (e.g., FTC, FHA) | Thiosemicarbazide, Hydroxylamine | In-gel Fluorescence Imaging (2D-PAGE)[2][9] | Allows for direct visualization on a single gel, avoiding gel-to-blot transfer issues, compatible with MS[2][9] | May have lower sensitivity than antibody-based methods, requires appropriate imaging equipment. |
| Girard's Reagents (P or T) | Hydrazide-Quaternary Amine/Pyridinium | Mass Spectrometry-based Quantification[7][10] | Introduces a permanent positive charge, enhancing ionization efficiency for MS analysis and enabling enrichment via ion exchange[7][11] | Primarily for MS-based workflows, requires specialized data analysis for isotopic labeling. |
| Aminooxy Probes (e.g., ARP) | Aminooxy-Biotin | Affinity Enrichment, Mass Spectrometry[8][12] | Forms a stable oxime linkage, often used for enrichment of carbonylated peptides[8] | Oxime adducts can be unstable under certain sample processing conditions (e.g., high temperature, acidic pH).[12] |
| Aniline-Derived Probes (e.g., m-APA) | Aniline | Mass Spectrometry-based Profiling[12] | Reported to be a superior probe for labeling and identifying sites of carbonylation for LC-MS/MS analysis[12] | Less commonly used than hydrazide/aminooxy probes, may require custom synthesis. |
Experimental Protocols and Workflows
The general workflow for identifying carbonylated proteins involves sample preparation, derivatization with a carbonyl-reactive probe, followed by analysis. The specific steps vary depending on the chosen probe and analytical platform.
General Workflow for Carbonyl Derivatization
The following diagram illustrates a typical workflow for the enrichment and identification of carbonylated proteins using a biotin-hydrazide probe followed by mass spectrometry.
Caption: General workflow for identifying carbonylated proteins.
Detailed Protocol: Derivatization with Biotin Hydrazide for MS Analysis [7]
-
Protein Extraction: Homogenize tissue or cell samples in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Derivatization: To the protein sample, add biotin hydrazide (BHZ) to a final concentration of 5-10 mM. Incubate the reaction for 1.5-2 hours at room temperature.
-
Removal of Excess Reagent: Remove unreacted BHZ by protein precipitation (e.g., with trichloroacetic acid) or buffer exchange.
-
Reduction (Optional but Recommended): To stabilize the hydrazone bond, a reduction step with sodium cyanoborohydride (NaBH3CN) can be performed.[7]
-
Proteolysis: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and digest with trypsin overnight.
-
Affinity Enrichment: Incubate the resulting peptide mixture with avidin or streptavidin-conjugated beads to capture the biotin-labeled (i.e., carbonylated) peptides.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound peptides. Elute the captured peptides using a solution containing a high concentration of free biotin or by changing the pH.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry to identify the sequences of the carbonylated peptides and pinpoint the sites of modification.
Signaling Pathway Visualization
Protein carbonylation is not a signaling pathway itself, but rather a consequence of cellular processes that produce reactive oxygen species (ROS), such as mitochondrial respiration and inflammatory responses. Increased protein carbonylation can lead to loss of protein function, aggregation, and degradation, contributing to the pathology of numerous diseases.
Caption: Overview of protein carbonylation as a result of oxidative stress.
Chemical Reactions of Carbonyl Probes
The underlying chemistry for the most common probes involves the reaction of a nucleophilic hydrazine, hydrazide, or hydroxylamine with an electrophilic carbonyl group on a protein to form a stable covalent bond.
References
- 1. Using Redox Proteomics to Gain New Insights into Neurodegenerative Disease and Protein Modification [mdpi.com]
- 2. Chemical probes for analysis of carbonylated proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical probes for analysis of carbonylated proteins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of Hydrazine Compounds in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The quantification of small, polar, and reactive molecules like "Methyl hydrazino(oxo)acetate" in complex biological matrices presents a significant analytical challenge. Direct methods for the quantification of this specific analyte are not widely documented. However, a wealth of knowledge exists for the analysis of structurally related hydrazine compounds, which can provide a robust starting point for researchers in this field. This guide offers an objective comparison of established analytical methods for the quantification of hydrazine, monomethylhydrazine (MMH), and acetylhydrazine in biological samples such as plasma and urine. The principles and protocols detailed herein are readily adaptable for the development of methods for novel hydrazine derivatives like "this compound".
This guide presents quantitative data in a clear, tabular format for easy comparison, provides detailed experimental protocols for key methodologies, and includes visualizations of a typical analytical workflow and a relevant biological pathway to provide context.
Quantitative Data Comparison
The following table summarizes the performance of various analytical methods for the quantification of hydrazine and its derivatives in biological samples. These methods typically employ derivatization to improve the chromatographic retention and detection of these polar and reactive analytes.
| Analyte(s) | Matrix | Method | Derivatizing Agent | Linear Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Citation(s) |
| Hydrazine | Human Urine | HPLC-MS/MS | p-Anisaldehyde | 0.0493 - 12.3 ng/mL | Not explicitly stated, but the lowest calibrator is 0.0493 ng/mL | Not explicitly stated | [1][2] |
| Hydrazine, Acetylhydrazine | Human Plasma | HPLC-MS/MS | p-Tolualdehyde | 0.005 - 50 ng/mL (Hydrazine), 0.05 - 500 ng/mL (Acetylhydrazine) | 0.005 ng/mL (Hydrazine), 0.05 ng/mL (Acetylhydrazine) | 0.002 ng/mL (Hydrazine), 0.03 ng/mL (Acetylhydrazine) | [3][4] |
| Hydrazine | Drug Substance | Headspace GC-MS | Acetone | 0.1 - 10 ppm | 0.1 ppm | Not explicitly stated | [5] |
| Hydrazine | Rat Plasma & Liver | GC-MS | Pentafluorobenzaldehyde | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
| Hydrazine, Monomethylhydrazine | Polluted Soil | Spectrophotometry | 5-Nitro-2-furaldehyde | Not explicitly stated | Not explicitly stated | 5 µg/L (Hydrazine), 3 µg/L (Monomethylhydrazine) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a comprehensive guide for researchers looking to implement similar analytical strategies.
Method 1: HPLC-MS/MS Quantification of Hydrazine in Human Urine
This method, adapted from the work of Isenberg et al., is a highly sensitive and specific assay for the determination of hydrazine in urine.[1][2]
1. Sample Preparation and Derivatization:
- To 100 µL of urine sample, add an internal standard solution (e.g., ¹⁵N₂-labeled hydrazine).
- Add 50 µL of 1 M HCl to acidify the sample.
- Add 50 µL of a 10 mg/mL solution of p-anisaldehyde in methanol.
- Vortex the mixture and incubate at room temperature for 1 hour to allow for the formation of the hydrazone derivative.
- Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
- Transfer the supernatant to an autosampler vial for analysis.
2. HPLC-MS/MS Analysis:
- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for the p-anisaldehyde derivative of hydrazine and its internal standard.
Method 2: GC-MS Quantification of Hydrazine in Biological Fluids
This protocol is based on the derivatization of hydrazine with pentafluorobenzaldehyde (PFB) followed by gas chromatography-mass spectrometry analysis, a common and robust method.[6][8]
1. Sample Preparation and Derivatization:
- To 500 µL of plasma or urine, add an internal standard (e.g., ¹⁵N₂-labeled hydrazine).
- Add 100 µL of 1 M HCl.
- Add 1 mL of hexane and 50 µL of pentafluorobenzaldehyde.
- Vortex vigorously for 2 minutes to facilitate the derivatization and extraction of the PFB-hydrazone into the organic layer.
- Centrifuge at 3,000 x g for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer (hexane) to a clean vial.
- Evaporate the hexane to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
- GC System: A gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
- Detection: Selected Ion Monitoring (SIM) of the characteristic ions of the PFB-hydrazone derivative and its internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of hydrazine compounds in biological samples, from collection to data analysis.
Biological Pathway: Metabolism of Gyromitrin
"this compound" and other hydrazine derivatives can be metabolites of larger compounds. A well-documented example is the metabolism of gyromitrin, a toxin found in certain species of "false morel" mushrooms, to the toxic metabolite monomethylhydrazine (MMH). Understanding such metabolic pathways is crucial for toxicological and drug development research.
References
- 1. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to Isotopic Labeling in Quantitative Proteomics: A Comparative Look at Hydrazide-Based Reagents and Established Methods
In the dynamic field of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Isotopic labeling, a cornerstone of mass spectrometry-based proteomics, enables precise relative quantification of proteins across different samples. While established methods such as iTRAQ, TMT, and SILAC dominate the landscape, emerging chemical labeling strategies offer unique advantages. This guide provides a comprehensive comparison of a promising class of reagents, exemplified by the conceptual "Methyl hydrazino(oxo)acetate," with widely used alternatives, supported by experimental data and detailed protocols.
The Principle of Hydrazide-Based Labeling
Hydrazide-containing reagents, such as "this compound," offer a chemical handle for covalently tagging proteins. The core principle lies in the reaction between the hydrazide group (-NHNH2) and a carbonyl group (an aldehyde or ketone) on a protein, forming a stable hydrazone bond. While proteins do not naturally contain an abundance of carbonyl groups, they can be selectively introduced. A common method is the periodate oxidation of N-terminal serine or threonine residues, which possess vicinal diols, to generate an N-terminal aldehyde. This N-terminal targeting provides a site-specific labeling strategy.
Alternatively, hydrazide chemistry is extensively used in glycoproteomics to capture and quantify glycoproteins.[1] The cis-diol groups of carbohydrate moieties can be oxidized to create aldehydes, which then react with hydrazide-functionalized beads or labeling reagents.[1]
Comparative Analysis of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of multiplexing, and budget. Here, we compare the theoretical application of a hydrazide-based label like "this compound" with established in vitro and in vivo labeling techniques.
| Feature | This compound (Theoretical) | iTRAQ/TMT | Stable Isotope Dimethyl Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) |
| Principle | Chemical labeling of N-terminal aldehydes or glycans via hydrazone formation. | Isobaric chemical labeling of primary amines (N-terminus and lysine residues). Reporter ions are used for quantification in the MS/MS spectrum.[2][3] | Chemical labeling of primary amines via reductive amination.[4][5] | Metabolic labeling by incorporating stable isotope-labeled amino acids (e.g., Arg, Lys) into proteins in living cells.[2] |
| Multiplexing | Potentially 2-plex or more, depending on the synthesis of isotopic variants. | High (up to 18-plex with TMTpro).[2] | 2-plex or 3-plex.[4] | 2-plex or 3-plex. |
| Sample Type | Purified proteins, cell lysates, tissues. Applicable to glycoproteins. | Purified proteins, cell lysates, tissues. | Purified proteins, cell lysates, tissues. | Cell culture models that can incorporate labeled amino acids. |
| Quantification Level | MS1 (precursor ion intensity). | MS2/MS3 (reporter ion intensity).[3] | MS1 (precursor ion intensity).[6] | MS1 (precursor ion intensity). |
| Advantages | Potentially site-specific at the N-terminus or on glycans, reducing sample complexity. | High multiplexing capacity allows for comparison of many samples in a single run, reducing variability.[3] | Cost-effective, simple, and rapid reaction.[5][7] | High accuracy as labeling occurs in vivo, minimizing sample preparation errors. Considered a gold standard for quantification.[2] |
| Disadvantages | Requires an additional oxidation step which may not be 100% efficient and could potentially damage the protein. Limited commercial availability and established protocols. | More expensive reagents. Can suffer from ratio compression, underestimating large fold changes. | Limited multiplexing. Can increase sample complexity. | Not applicable to all sample types (e.g., human tissues). Can be expensive and time-consuming. Potential for metabolic interferences. |
Experimental Workflows and Methodologies
To provide a practical understanding, we present generalized workflows for hydrazide-based labeling and the compared methods.
General Workflow for Hydrazide-Based Labeling
This workflow illustrates the conceptual steps for labeling proteins with a reagent like "this compound" targeting the N-terminus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Methyl Hydrazino(oxo)acetate in Various Reaction Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl hydrazino(oxo)acetate (MHO), also known as methyl 2-hydrazinyl-2-oxoacetate, is a versatile reagent in chemical synthesis and bioconjugation. Its utility is primarily centered on the reaction of its hydrazine moiety with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental to various applications, including the derivatization of small molecules, bioconjugation, and its potential use as a formaldehyde scavenger. The choice of reaction solvent is a critical parameter that can significantly influence the efficiency, reaction rate, and yield of these processes.
This guide provides a comparative overview of the performance of this compound in different reaction solvents based on established principles of hydrazone formation and data from related hydrazine derivatives. Due to a lack of direct comparative studies on MHO, this guide synthesizes information from analogous reactions to provide insights into optimal solvent selection.
Comparison of Reaction Solvents for Hydrazone Formation
The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a condensation reaction that is often catalyzed by acid. The solvent plays a crucial role in reactant solubility, reaction kinetics, and equilibrium position.
| Reaction Solvent | Typical Conditions & Performance Characteristics | Alternative Reagents & Comparison |
| Ethanol/Methanol | Commonly used for hydrazone synthesis, often with reflux and an acid catalyst (e.g., acetic acid). Good for dissolving a wide range of aldehydes and ketones. Yields are generally reported as good to excellent.[1][2][3] | Hydrazine Hydrate: More traditional but also more hazardous. MHO offers a safer alternative with potentially easier handling. |
| Acetic Acid | Can serve as both a solvent and a catalyst, particularly for less reactive carbonyls. Reactions are often carried out at elevated temperatures (reflux).[4] Provides an acidic environment that can accelerate the reaction. | Phenylhydrazine: Used to form phenylhydrazones, which are often crystalline and useful for characterization. MHO provides a smaller, less sterically hindered modification. |
| Water | Possible for water-soluble reactants. Requires careful pH control (typically acidic, around pH 4.5-5) to facilitate the reaction while avoiding degradation of the hydrazone.[5] Often used in bioconjugation applications. | Hydroxylamine: Forms oximes, which are generally more stable to hydrolysis than hydrazones. However, hydrazone formation can be faster under certain conditions. |
| Dimethyl Sulfoxide (DMSO) | A good polar aprotic solvent that can dissolve a wide range of compounds. Can be used for challenging reactions where reactants have poor solubility in other solvents. | Semicarbazide: Forms semicarbazones, which are also crystalline derivatives. MHO offers a different functional group for further modification. |
| Methylene Chloride/Methanol Mixture | A versatile solvent system that can be tailored to the solubility of the specific reactants. Often used in the synthesis of heterobifunctional crosslinkers involving hydrazone formation.[5] | Girard's Reagents (T and P): Quaternary ammonium hydrazides used for the separation of ketones and aldehydes from other compounds due to the water solubility of the resulting hydrazones. |
| Solvent-Free (Mechanochemical) | An environmentally friendly approach involving grinding or milling of solid reactants. Can lead to high yields in short reaction times without the need for solvents.[1] | Not a solvent-based comparison, but an alternative reaction condition. |
Experimental Protocols
General Protocol for Hydrazone Formation with this compound
This protocol is a generalized procedure based on common methods for hydrazone synthesis. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (MHO)
-
Aldehyde or ketone
-
Reaction Solvent (e.g., Ethanol)
-
Acid Catalyst (e.g., Glacial Acetic Acid)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the chosen reaction solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Attach a condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The hydrazone product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways and Workflows
Hydrazone Formation Pathway
Caption: Reaction pathway for the formation of a hydrazone from this compound.
General Experimental Workflow for Hydrazone Synthesis
Caption: A typical experimental workflow for the synthesis of hydrazones.
This compound as a Formaldehyde Scavenger
Alternative formaldehyde scavengers include urea, sodium bisulfite, and various amines. The choice of scavenger often depends on the specific application, such as in the manufacturing of wood-based panels or in biological systems. MHO offers the advantage of being a non-volatile and relatively stable compound compared to simpler hydrazines.
Conclusion
The selection of an appropriate reaction solvent is a critical factor in optimizing the performance of this compound in its primary application of hydrazone formation. While polar protic solvents like ethanol, often with an acid catalyst, are commonly employed and generally provide good yields, the optimal choice will depend on the specific solubility requirements of the reactants. For bioconjugation applications, aqueous systems with controlled pH are viable. The potential of MHO as a formaldehyde scavenger is promising, though further studies are needed to quantify its efficiency in various solvent systems and compare it directly with other established scavengers. The provided protocols and reaction pathways serve as a foundational guide for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.
References
- 1. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Methyl hydrazino(oxo)acetate" Against Novel Hydrazine Derivatives: A Comparative Guide
In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. Hydrazine derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a framework for benchmarking "Methyl hydrazino(oxo)acetate" against a selection of recently developed, novel hydrazine derivatives.
While specific experimental data for "this compound" is not publicly available, this document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and objective comparison upon experimental evaluation. The provided data for the novel derivatives will serve as a benchmark for future studies.
Chemical Profiles
This compound
-
IUPAC Name: methyl 2-hydrazinyl-2-oxoacetate[3]
-
Molecular Formula: C₃H₆N₂O₃[3]
-
Molecular Weight: 118.09 g/mol [3]
-
Structure:
Comparative Biological Activity
The following tables summarize the reported anticancer and antimicrobial activities of selected novel hydrazine derivatives. The corresponding data for "this compound" is designated as "To Be Determined" (TBD), highlighting the experiments required for a comprehensive comparison.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | SH-SY5Y (Neuroblastoma) | Kelly (Neuroblastoma) | HCT-116 (Colon) |
| This compound | TBD | TBD | TBD | TBD |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | >25 | 5.7[2] | 2.4[2] | ND |
| Quinoline Hydrazide 22 | >25 | 2.9[2] | 1.3[2] | ND |
| Acenaphtho[1,2-e]-1,2,4-triazine Derivative 8a | 12.5 | ND | ND | ND |
| 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide 11 | ND | ND | ND | 0.8[4] |
| Doxorubicin (Reference) | ~0.09 | ~0.02 | ~0.01 | ~0.3 |
ND: Not Determined
Table 2: Antimicrobial Activity (MIC in µg/mL or Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Candida albicans |
| This compound | TBD | TBD | TBD | TBD |
| Hydrazide Hydrazone 5c | 5 µg/mL | >10 µg/mL | >10 µg/mL | >10 µg/mL |
| Hydrazide Hydrazone 5f | 5 µg/mL | 2.5 µg/mL[1] | 2.5 µg/mL[1] | 5 µg/mL |
| 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (15d) | High Activity (Zone of Inhibition)[5] | High Activity (Zone of Inhibition)[5] | ND | ND |
| Ciprofloxacin (Reference) | ~1 µg/mL | ~0.015 µg/mL | ~0.125 µg/mL | NA |
| Fluconazole (Reference) | NA | NA | NA | ~0.5 µg/mL |
ND: Not Determined, NA: Not Applicable
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed experimental protocols are provided.
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to determine the cytotoxic effects of the compounds on various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SH-SY5Y, Kelly, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including "this compound" and the novel derivatives, are dissolved in DMSO to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for In Vitro Anticancer Activity Screening using the MTT Assay.
Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of "this compound" against novel hydrazine derivatives. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data to elucidate the therapeutic potential of "this compound" in the context of current advancements in hydrazine-based drug discovery. The provided data on novel derivatives serves as a valuable benchmark for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine - ProQuest [proquest.com]
- 4. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]
- 5. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Methyl Hydrazino(oxo)acetate Derivatives, Hydrazones, and Oximes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of derivatives of "Methyl hydrazino(oxo)acetate" against two commonly utilized bio-conjugation linkages: hydrazones and oximes. The stability of these chemical bonds is a critical parameter in drug delivery, bioconjugation, and the development of prodrugs, where controlled release and stability in physiological environments are paramount. This document summarizes quantitative data from experimental studies, details relevant analytical protocols, and provides a mechanistic overview of the hydrolysis process.
Executive Summary
The hydrolytic stability of the carbon-nitrogen double bond (C=N) is a key determinant of the in-vivo and in-vitro performance of many bioconjugates and small molecule derivatives. A comprehensive review of available literature indicates a clear hierarchy of stability among the three classes of compounds discussed:
-
Oximes exhibit the highest hydrolytic stability, particularly under acidic to neutral pH conditions. This exceptional stability is attributed to the high electronegativity of the oxygen atom adjacent to the imine nitrogen, which reduces its basicity and susceptibility to protonation—the initial step in acid-catalyzed hydrolysis.
-
This compound derivatives , as a subset of acylhydrazones , display intermediate stability. The electron-withdrawing nature of the adjacent carbonyl group in acylhydrazones provides resonance stabilization, rendering them significantly more stable than simple alkylhydrazones.
-
Hydrazones (specifically alkylhydrazones) are the most susceptible to hydrolysis among the three. They are known to be labile, especially in acidic environments, which can be advantageous for pH-triggered release mechanisms but limits their application where long-term stability is required.
Data Presentation: Comparative Hydrolytic Stability
The following table summarizes the quantitative data on the relative hydrolytic stability of oximes and various hydrazone derivatives. The data is primarily presented as relative rates of hydrolysis compared to oximes, as found in comparative studies.
| Compound Class | Example Compound | Relative Rate of Hydrolysis (Compared to Oxime) | General Stability | Key Structural Feature Influencing Stability |
| Oxime | (Generic) | 1 (Reference) | Very High | Highly electronegative oxygen atom reduces the basicity of the imine nitrogen. |
| Acylhydrazone | Acetylhydrazone | ~300-fold faster than oxime[1] | Moderate | Resonance delocalization from the adjacent carbonyl group stabilizes the C=N bond. |
| This compound Derivative | (Predicted) | (Predicted to be in the range of acylhydrazones) | Moderate | Structurally an N-acylhydrazone; stability influenced by the oxoacetate group. |
| Simple Hydrazone | Methylhydrazone | ~600-fold faster than oxime[1] | Low | Less electron delocalization compared to acylhydrazones, leading to higher lability. |
| Semicarbazone | (Generic) | ~160-fold faster than oxime[1] | Moderate-Low | Stability is intermediate between simple hydrazones and acylhydrazones. |
Note: The relative rates are based on first-order rate constants for hydrolysis at pD 7.0.[1] The stability of "this compound" derivatives is inferred from their structural classification as acylhydrazones.
Experimental Protocols
The determination of hydrolytic stability is crucial for characterizing these compounds. The following are detailed methodologies for key experiments cited in the comparison.
Hydrolysis Kinetics Monitored by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the starting material and its hydrolysis products over time.
Objective: To determine the rate of hydrolysis of a C=N bond-containing compound by monitoring the change in concentration of the reactant and products over time.
Methodology:
-
Sample Preparation:
-
Dissolve the compound of interest (e.g., a hydrazone, oxime, or this compound derivative) in a deuterated buffer (e.g., phosphate buffer in D₂O) of a specific pD (e.g., 5.0, 7.0, 9.0) to a known concentration suitable for NMR analysis (typically in the mM range).
-
To drive the hydrolysis reaction to completion and prevent the reverse reaction (condensation), a 10-fold molar excess of a "trap" reagent, such as deuterated formaldehyde (D₂CO), can be added to the solution.[1]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0) at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Identify characteristic proton signals for the starting material (e.g., the methine proton of the C=N- group) and a hydrolysis product (e.g., the aldehydic proton of the released carbonyl compound).[1]
-
Integrate the area of these peaks in each spectrum to determine the relative concentrations of the reactant and product over time.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a first-order reaction, this will yield a straight line.
-
The first-order rate constant (k) can be calculated from the slope of this line (slope = -k).
-
The half-life (t½) of the compound under the specific conditions can be calculated using the equation: t½ = 0.693 / k.
-
Hydrolysis Monitoring by UV-Vis Spectrophotometry
This technique is useful when the starting material and its hydrolysis products have distinct UV-Vis absorbance spectra.
Objective: To follow the hydrolysis of a compound by observing changes in its UV-Vis absorbance spectrum over time.
Methodology:
-
Sample Preparation:
-
Dissolve the compound of interest in a temperature-controlled cuvette containing a buffer of a specific pH.
-
-
Spectral Scans:
-
Record the full UV-Vis spectrum of the solution at regular time intervals.
-
-
Data Analysis:
-
The hydrolysis of the C=N bond often results in a significant change in the molar absorptivity at a specific wavelength.
-
By monitoring the change in absorbance at this wavelength over time, the kinetics of the degradation can be determined using a similar data analysis approach as described for ¹H NMR.
-
Mandatory Visualization
The following diagrams illustrate the general mechanism of acid-catalyzed hydrolysis for hydrazones and oximes and the key factors influencing their relative stability.
Caption: General mechanism of acid-catalyzed hydrolysis and factors affecting stability.
Caption: Experimental workflow for monitoring hydrolysis kinetics by ¹H NMR.
Conclusion
The choice between a this compound derivative, a hydrazone, or an oxime linkage is highly dependent on the specific application and the desired stability profile. Oximes offer superior stability, making them ideal for applications requiring long-term integrity in biological systems. Hydrazones, with their inherent lability, are well-suited for drug delivery systems that rely on pH-sensitive release mechanisms. This compound derivatives, as a class of acylhydrazones, provide a balance of stability that is greater than simple hydrazones but less than oximes. This intermediate stability can be finely tuned through further chemical modification, offering a versatile platform for the design of novel therapeutics and bioconjugates. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of the hydrolytic stability of these important chemical entities.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Hydrazino(oxo)acetate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Methyl hydrazino(oxo)acetate, a compound utilized in various synthetic pathways, requires careful management due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan, to support laboratory personnel in handling this reagent responsibly.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Like other hydrazine derivatives, it should be handled with extreme caution due to the potential for more severe health effects associated with this class of compounds, including carcinogenicity and acute toxicity.[2][3] All operations involving this compound must be conducted in a well-ventilated chemical fume hood.[2]
Personal Protective Equipment (PPE) is the first line of defense. Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.
-
Body Protection: A lab coat must be worn.
In case of exposure, immediate action is critical:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Hazard Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion |
| Skin Irritation | Causes skin irritation.[1] | Dermal |
| Eye Irritation | Causes serious eye irritation.[1] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
Operational Plan for Handling and Use
A systematic approach to handling this compound minimizes the risk of exposure and accidental release. The following workflow outlines the key steps for its safe use in a laboratory setting.
Caption: Experimental workflow for the safe handling of this compound.
Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound and any contaminated materials is a critical final step. Hydrazine compounds are reactive and should never be disposed of down the drain.[2] The primary method for rendering hydrazine waste less hazardous is through chemical neutralization.
Neutralization Protocol
This protocol is based on general procedures for the neutralization of hydrazine compounds using an oxidizing agent.
Materials:
-
Waste this compound (pure or in solution)
-
5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite
-
Large beaker or flask for the neutralization reaction
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Conduct the entire neutralization procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If dealing with a concentrated solution or pure this compound, dilute it with a large volume of water in the reaction vessel. This helps to control the reaction rate and dissipate heat.
-
Neutralization: Slowly add the 5% hypochlorite solution to the diluted hydrazine waste while stirring. The reaction can be exothermic, so add the neutralizer in small portions.
-
Monitoring: Monitor the reaction for signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition of the neutralizer until it subsides.
-
Completion: Continue adding the hypochlorite solution until the reaction is complete. To ensure full neutralization, it is advisable to add a slight excess of the hypochlorite solution.
-
Verification: After the reaction has ceased, check the pH of the solution to ensure it is within the acceptable range for disposal according to your institution's guidelines (typically between 6 and 9).
-
Final Disposal: The neutralized solution, along with any solid waste (e.g., contaminated gloves, weighing paper), must be disposed of in a properly labeled hazardous waste container.[4][5] Consult your institution's environmental health and safety (EHS) office for specific labeling and pickup procedures.
Waste Segregation and Disposal Pathway
The following diagram illustrates the logical flow for segregating and disposing of waste generated from procedures involving this compound.
Caption: Logical relationship for the disposal of this compound waste.
By adhering to these safety protocols and disposal procedures, researchers can mitigate the risks associated with this compound, ensuring a safer laboratory environment for themselves and their colleagues. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Hydrazino(oxo)acetate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Methyl hydrazino(oxo)acetate. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related hydrazine compounds are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Acute effects can include irritation to the skin, eyes, and respiratory tract.[1][2] Chronic exposure to some hydrazine compounds has been linked to more severe health effects. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashes. | Protects against splashes and aerosols that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Refer to the manufacturer's glove resistance guide for specific breakthrough times. Double gloving is recommended for extended handling. | Prevents skin contact, as the substance can cause skin irritation and may be absorbed through the skin.[3][4] |
| Body Protection | Chemical-resistant lab coat. Closed-toe shoes and long pants are mandatory. | Protects skin from accidental contact and ensures no exposed skin on the lower body.[3][5] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes the inhalation of harmful vapors or aerosols.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound.
2.1. Preparation
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical.
2.2. Handling
-
Controlled Dispensing: Perform all manipulations and dispensing of this compound within the certified chemical fume hood to contain any vapors or aerosols.
-
Avoid Contamination: Use clean, designated spatulas and glassware. Avoid creating dust or splashes.
-
Container Management: Keep all containers of this compound tightly closed when not in use.
-
Prudent Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[5][6]
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate the work area and any equipment that came into contact with the chemical using an appropriate cleaning agent.
-
PPE Removal: Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands with soap and water immediately after completing work and removing PPE.
Disposal Plan: Chemical Waste and Contaminated Materials
Hydrazine-containing waste is classified as hazardous and requires specific disposal procedures.[4][5]
3.1. Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including residual amounts in empty containers, contaminated disposable labware (e.g., pipette tips, weighing boats), and used gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).
3.2. Chemical Neutralization (for dilute aqueous solutions) For spills or dilute aqueous waste streams, chemical neutralization can be an effective disposal method. This procedure should only be performed by trained personnel.
-
Dilution: Ensure the hydrazine compound concentration is below 5%.[1][3]
-
Neutralizing Agent: Slowly add a dilute solution (less than 5%) of sodium hypochlorite or calcium hypochlorite to the diluted hydrazine waste with stirring in a fume hood.[1][3][7] The reaction can be exothermic, so slow addition is crucial.
-
Monitoring: Monitor the reaction and ensure complete neutralization. Test for the absence of hydrazine using appropriate analytical methods if available.
-
Final Disposal: The neutralized solution should be disposed of in accordance with local and institutional regulations, which may still require it to be collected as hazardous waste.[1]
3.3. Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[8][9]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Personal Contamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
- 1. arxada.com [arxada.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Hydrazine (HSG 56, 1991) [inchem.org]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
